Product packaging for SKA-121(Cat. No.:)

SKA-121

Cat. No.: B610862
M. Wt: 198.22 g/mol
InChI Key: JEGUERWMMMQFJV-UHFFFAOYSA-N
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Description

SKA-121 is a positive-gating modulator of intermediate-conductance calcium-activated potassium channels (IKCa1/KCa3.1) with an EC50 value of 109 nM using whole-cell patch-clamp electrophysiology with calcium in the internal solution. It is selective for KCa3.1 over KCa2.1, KCa2.2 and KCa2.3 (EC50s = 8,700, 6,800, and 4,400 nM, respectively). It is also selective over KCa1.1 as well as voltage-gated potassium and sodium channels. This compound (1 µM) potentiates calcium-evoked KCa currents by approximately 7-fold using whole-cell patch-clamp electrophysiology, an effect that can be blocked by the KCa3.1 inhibitor TRAM-34.1 It also potentiates calcium-evoked and basal KCa currents. In large porcine coronary arteries ex vivo, this compound potentiates bradykinin-induced endothelium-dependent relaxation (EC50 = 7.9 nM). It also lowers mean arterial blood pressure (MAP) by approximately 20 and 25 mm Hg in normo- and hypertensive mice when used at a dose of 100 mg/kg but has no effect on MAP in KCa3.1 knockout mice.>This compound is a novel KCa3.1-specific positive gating modulator.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B610862 SKA-121

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylbenzo[g][1,3]benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGUERWMMMQFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SKA-121

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo pharmacological properties. The information is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Positive Allosteric Modulation of KCa3.1

This compound functions as a positive-gating modulator of the KCa3.1 channel.[1][2] Its primary mechanism involves sensitizing the channel to intracellular calcium (Ca²⁺), thereby increasing the channel's open probability at a given Ca²⁺ concentration.[1] This is achieved by shifting the calcium-concentration response curve of the KCa3.1 channel to the left.[1]

The gating of KCa3.1 channels is intrinsically dependent on the binding of Ca²⁺ to calmodulin (CaM), a protein constitutively associated with the channel's calmodulin-binding domain (CaM-BD). This compound binds to a site at the interface between CaM and the CaM-BD. This interaction stabilizes the Ca²⁺-bound conformation of CaM, thus facilitating channel opening.

Structural and mutagenesis studies have identified key amino acid residues involved in the binding of this compound. It is suggested that benzothiazole/oxazole-type activators, including this compound, bind "deep" within the CaM-BD/CaM interface, forming a hydrogen bond with glutamic acid at position 54 (E54) on CaM. In the KCa3.1 channel, this compound is thought to form an additional hydrogen bond network with arginine at position 362 (R362). The selectivity of this compound for KCa3.1 over KCa2.3 is attributed to enhanced shape complementarity and hydrophobic interactions with serine at position 372 (S372) and methionine at position 368 (M368) on KCa3.1, as well as methionine at position 72 (M72) on CaM.

Signaling Pathway Diagram

SKA121_Mechanism Mechanism of this compound Action on KCa3.1 Channel cluster_channel KCa3.1 Channel Complex cluster_activation Channel Gating cluster_ska121 This compound Modulation KCa31 KCa3.1 CaMBD Calmodulin-Binding Domain (CaM-BD) KCa31->CaMBD part of CaM Calmodulin (CaM) CaMBD->CaM associates with Ca2_influx ↑ Intracellular Ca²⁺ Ca2_binds_CaM Ca²⁺ binds to CaM Ca2_influx->Ca2_binds_CaM Channel_Opening KCa3.1 Channel Opening Ca2_binds_CaM->Channel_Opening induces conformational change K_efflux K⁺ Efflux Channel_Opening->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization SKA121 This compound SKA121->CaM binds to CaM-BD/CaM interface SKA121->Ca2_binds_CaM sensitizes

Caption: Mechanism of this compound as a positive allosteric modulator of the KCa3.1 channel.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Potency of this compound on KCa Channels
ChannelEC₅₀ (nM)Assay TypeReference
KCa3.1109 ± 14Whole-cell patch-clamp
KCa2.18,700Whole-cell patch-clamp
KCa2.26,800Whole-cell patch-clamp
KCa2.34,400 ± 1,600Whole-cell patch-clamp
Table 2: Selectivity Profile of this compound
Channel TypeSelectivity over KCa3.1NotesReference
KCa2.341-fold
Voltage-gated K⁺ (Kᵥ) Channels (Kᵥ1.3, Kᵥ2.1, Kᵥ3.1, Kᵥ11.1)200- to 400-fold
Voltage-gated Na⁺ (Naᵥ) Channels (Naᵥ1.2, Naᵥ1.4, Naᵥ1.5, Naᵥ1.7)200- to 400-fold
Voltage-gated Ca²⁺ (Caᵥ) Channels (Caᵥ1.2)200- to 400-fold
Table 3: In Vivo Efficacy of this compound
SpeciesModelDoseEffectReference
MouseNormotensive100 mg/kg (i.p.)Significant lowering of mean arterial blood pressure
MouseHypertensive100 mg/kg (i.p.)Significant lowering of mean arterial blood pressure
MouseKCa3.1⁻/⁻100 mg/kg (i.p.)No effect on mean arterial blood pressure
PorcineCoronary Arteries (ex vivo)EC₅₀ = 7.9 nMPotentiation of bradykinin-induced endothelium-dependent relaxation

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is used to determine the potency and selectivity of this compound on various ion channels.

  • Cell Lines: HEK293 cells stably expressing the target ion channel (e.g., KCa3.1, KCa2.x).

  • Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier.

  • Internal (Pipette) Solution: Contains a buffered Ca²⁺ concentration (e.g., 250 nM free Ca²⁺) to elicit channel activity.

  • External (Bath) Solution: Standard physiological saline solution.

  • Procedure:

    • Establish a whole-cell recording configuration.

    • Apply a voltage protocol to elicit channel currents.

    • Perfuse the cell with increasing concentrations of this compound.

    • Measure the potentiation of the current at each concentration.

    • Construct a concentration-response curve and calculate the EC₅₀ value.

  • Data Analysis: The potentiation of the current by this compound is used to determine its efficacy and potency.

Experimental Workflow Diagram: In Vitro Patch-Clamp

Patch_Clamp_Workflow Workflow for In Vitro Electrophysiology start Start: HEK293 cells expressing target channel establish_wc Establish Whole-Cell Configuration start->establish_wc apply_voltage Apply Voltage Protocol establish_wc->apply_voltage record_baseline Record Baseline Current apply_voltage->record_baseline apply_ska121 Apply this compound (Increasing Concentrations) record_baseline->apply_ska121 record_potentiated Record Potentiated Current apply_ska121->record_potentiated washout Washout record_potentiated->washout analyze_data Data Analysis: Concentration-Response Curve record_potentiated->analyze_data washout->apply_ska121 Next Concentration calculate_ec50 Calculate EC₅₀ analyze_data->calculate_ec50 end End calculate_ec50->end

Caption: A generalized workflow for determining the EC₅₀ of this compound using whole-cell patch-clamp.

In Vivo Blood Pressure Telemetry

This protocol is employed to assess the effect of this compound on blood pressure in a conscious, freely moving animal model.

  • Animal Model: Normotensive and hypertensive mice (e.g., C57Bl/6J), and KCa3.1 knockout mice.

  • Surgical Procedure: Implantation of a telemetric blood pressure transducer into the carotid artery.

  • Drug Administration:

    • Intraperitoneal (i.p.) Injection: this compound is dissolved in a vehicle such as peanut oil/DMSO (9:1 v/v) and administered at a specified dose (e.g., 100 mg/kg).

    • Oral Administration: this compound can be administered orally, potentially in drinking water.

  • Data Acquisition: Continuous monitoring of mean arterial blood pressure (MAP) and heart rate (HR) via the telemetry system.

  • Procedure:

    • Allow animals to recover from surgery and establish a baseline blood pressure reading.

    • Administer this compound or vehicle control.

    • Record MAP and HR for a specified duration post-administration.

  • Data Analysis: Compare the changes in MAP and HR between the this compound treated group and the vehicle control group.

Pharmacokinetics

Limited pharmacokinetic data for this compound in mice is available.

  • Half-life: Approximately 20 minutes.

  • Plasma Concentration: After a 10 mg/kg intravenous injection, plasma concentrations were 21.3 ± 2.4 µM at 5 minutes, 483 ± 231 nM at 1 hour, and 53 ± 44 nM at 4 hours.

  • Oral Bioavailability: Approximately 25%.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the KCa3.1 channel. Its high potency and selectivity make it a suitable candidate for further investigation into the therapeutic potential of KCa3.1 activation in conditions such as hypertension and vasodilation. The detailed mechanistic and methodological information provided in this guide serves as a foundational resource for researchers aiming to utilize this compound in their studies.

References

what is SKA-121 compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the KCa3.1 Activator SKA-121

Compound Overview

This compound is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1).[1][2] Developed through an isosteric replacement approach, this compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of KCa3.1 channels.[3][4] Its mechanism of action involves sensitizing the KCa3.1 channel to intracellular calcium, thereby increasing potassium efflux and causing membrane hyperpolarization. This activity underlies its observed effects on vascular tone and blood pressure.

Chemical and Physical Properties

PropertyValueReference
Chemical Name5-Methylnaphth[2,1-d]oxazol-2-amine
Molecular FormulaC₁₂H₁₀N₂O
Molecular Weight198.22 g/mol
CAS Number1820708-73-3
LogP1.79
Purity≥98%
SolubilitySoluble to 100 mM in DMSO and to 50 mM in ethanol

Pharmacological Data

This compound exhibits high potency and selectivity for KCa3.1 channels. The following tables summarize its key pharmacological parameters.

In Vitro Potency and Selectivity

TargetParameterValueNotesReference
KCa3.1 EC₅₀ 109 ± 14 nM Whole-cell patch-clamp electrophysiology with 250 nM free Ca²⁺ in the internal solution.
KCa2.1EC₅₀8,700 nM
KCa2.2EC₅₀6,800 nM
KCa2.3EC₅₀4.4 ± 1.6 µM41-fold selectivity for KCa3.1 over KCa2.3.
Kᵥ, Naᵥ, Caᵥ1.2 Channels-200- to 400-fold selectiveTested against a panel of representative voltage-gated potassium (Kᵥ1.3, Kᵥ2.1, Kᵥ3.1, Kᵥ11.1), sodium (Naᵥ1.2, Naᵥ1.4, Naᵥ1.5, Naᵥ1.7), and calcium (Caᵥ1.2) channels.

In Vivo Pharmacokinetics in Mice

ParameterValueDosingReference
Half-life ~20 minutes 10 mg/kg intravenous
Oral Bioavailability ~25% Oral administration
Plasma Concentration 21.3 ± 2.4 µM5 minutes post 10 mg/kg i.v. injection
483 ± 231 nM1 hour post 10 mg/kg i.v. injection
53 ± 44 nM4 hours post 10 mg/kg i.v. injection

In Vivo Efficacy in Mice

ExperimentDoseEffectNotesReference
Blood Pressure Reduction 100 mg/kg i.p. Significantly lowers mean arterial blood pressure Effect observed in normotensive and hypertensive wild-type mice, but not in KCa3.1⁻/⁻ mice.
30 mg/kg i.p.No significant alteration in mean arterial blood pressure
Vasodilation -Potentiates bradykinin-induced vasodilation ex vivoEC₅₀ of 7.9 nM for potentiation of bradykinin-induced endothelium-dependent relaxation in large porcine coronary arteries.

Signaling Pathway and Mechanism of Action

This compound acts as a positive gating modulator of the KCa3.1 channel. The binding of intracellular Ca²⁺ to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa3.1 channel, is a prerequisite for channel opening. This compound enhances the sensitivity of this gating mechanism to Ca²⁺, leading to channel opening at lower intracellular Ca²⁺ concentrations. This results in an increased K⁺ efflux, leading to hyperpolarization of the cell membrane. In vascular endothelial cells, this hyperpolarization leads to vasodilation and a subsequent decrease in blood pressure.

SKA_121_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KCa31 KCa3.1 Channel Hyperpolarization Membrane Hyperpolarization KCa31->Hyperpolarization K⁺ Efflux Ca2 Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca2->CaM Binds CaM->KCa31 Activates SKA121 This compound SKA121->KCa31 Positive Allosteric Modulation Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to Experimental_Workflow_In_Vivo_BP cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model C57Bl/6J Mice (WT and KCa3.1⁻/⁻) Telemetry_Implant Telemetry Transmitter Implantation Animal_Model->Telemetry_Implant Recovery Surgical Recovery Telemetry_Implant->Recovery Baseline Baseline MAP and HR Recording Recovery->Baseline Dosing Administration: - this compound (30 or 100 mg/kg i.p.) - Vehicle (Peanut oil/DMSO) Baseline->Dosing Monitoring Continuous Post-Dose Monitoring Dosing->Monitoring Data_Analysis Calculate ΔMAP from Baseline Monitoring->Data_Analysis Comparison Compare Treated vs. Vehicle Groups Data_Analysis->Comparison

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to SKA-121: A Selective KCa3.1 Potassium Channel Activator

This technical guide provides a comprehensive overview of this compound, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This document details its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization.

Introduction to KCa3.1 and this compound

The KCa3.1 channel, also known as IKCa1 or SK4, is a voltage-independent potassium channel gated by intracellular calcium (Ca²⁺).[1][2] Its activation is mediated by the binding of Ca²⁺ to calmodulin (CaM), a protein constitutively associated with the channel's C-terminus.[1][2][3] The subsequent efflux of potassium ions (K⁺) leads to membrane hyperpolarization. This change in membrane potential is a critical regulator of the driving force for Ca²⁺ influx, thereby modulating a variety of cellular processes including proliferation, migration, and immune responses. KCa3.1 channels are expressed in various non-excitable tissues and cells, such as T and B lymphocytes, macrophages, vascular endothelium, and fibroblasts, making them a promising therapeutic target for conditions like autoimmunity, fibrosis, and vascular diseases.

This compound (5-methylnaphtho[2,1-d]oxazol-2-amine) is a potent and selective activator of the KCa3.1 channel. It functions as a positive gating modulator, increasing the channel's sensitivity to intracellular Ca²⁺ and thereby enhancing its activity at physiological Ca²⁺ concentrations.

Mechanism of Action

This compound exerts its effect by binding to the interface between calmodulin (CaM) and the calmodulin-binding domain (CaM-BD) of the KCa3.1 channel. This allosteric modulation enhances the coupling between Ca²⁺ binding and channel gating, effectively shifting the calcium-concentration response curve of the channel to the left. This means the channel can be activated at lower intracellular Ca²⁺ concentrations. The resulting increase in K⁺ efflux hyperpolarizes the cell membrane, which in turn increases the electrochemical gradient for Ca²⁺ entry through channels like store-operated Ca²⁺ channels.

The selectivity of this compound for KCa3.1 over the closely related KCa2 channels is attributed to specific molecular interactions. Structural modeling and mutagenesis studies suggest that this compound forms a hydrogen bond network with residue R362 in KCa3.1, an interaction that is less favorable in KCa2 channels where the corresponding residue is a serine. Furthermore, improved shape complementarity and hydrophobic interactions with residues S372 and M368 on KCa3.1 and M72 on CaM contribute to its enhanced selectivity.

cluster_0 Cell Membrane KCa31 KCa3.1 Channel (with CaM-BD) K_out Extracellular K⁺ KCa31->K_out K⁺ Efflux CaM Calmodulin (CaM) CaM->KCa31 Activates SKA121 This compound SKA121->KCa31 Binds to CaM/CaM-BD Interface Ca_channel Ca²⁺ Channel Ca_in Intracellular Ca²⁺ Ca_channel->Ca_in Ca²⁺ Influx Ca_in->CaM Binds Ca_out Extracellular Ca²⁺ K_in Intracellular K⁺ Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Leads to Ca_gradient Increased Driving Force for Ca²⁺ Entry Hyperpolarization->Ca_gradient Ca_gradient->Ca_channel Enhances

This compound Mechanism of Action on KCa3.1 Channel.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various electrophysiological studies. The data highlights its significant selectivity for KCa3.1 over other potassium channel subtypes.

Parameter Target Channel Value Reference
EC₅₀ KCa3.1 (IKCa1)109 nM
KCa2.3 (SK3)4,400 nM (4.4 µM)
KCa2.2 (SK2)6,800 nM (6.8 µM)
KCa2.1 (SK1)8,700 nM (8.7 µM)
Selectivity KCa3.1 vs KCa2.3~40-fold
KCa3.1 vs K_V & Na_V Channels200 to 400-fold
Pharmacokinetic Parameter Species Value Reference
Half-life (t₁/₂) Mouse~20 minutes
Oral Bioavailability Mouse~25%

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the direct assessment of this compound's effect on KCa3.1 channel activity.

Objective: To determine the EC₅₀ of this compound on KCa3.1 channels and assess its selectivity against other KCa channels.

Methodology:

  • Cell Preparation: Use a stable cell line expressing the human KCa3.1 channel (e.g., HEK293 cells). Culture cells to 50-80% confluency.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, 8.5 CaCl₂ (to achieve a free [Ca²⁺] of ~250 nM), 2 K₂ATP (pH 7.2 with KOH). The free Ca²⁺ concentration is critical and should be precisely calculated.

  • Recording:

    • Establish a whole-cell gigaseal (>1 GΩ) on a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a potential of -80 mV.

    • Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) every 10 seconds to elicit K⁺ currents.

    • After establishing a stable baseline current, perfuse the cell with the external solution containing varying concentrations of this compound.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV).

    • Plot the concentration-response curve by normalizing the current potentiation against the this compound concentration.

    • Fit the data to the Hill equation to determine the EC₅₀ value.

    • Repeat the protocol for cells expressing other channel subtypes (KCa2.1, KCa2.2, KCa2.3) to determine selectivity.

A Prepare Cell Culture (e.g., HEK293 expressing KCa3.1) C Establish Whole-Cell Gigaseal (>1 GΩ) A->C B Prepare Pipette with Internal Solution (controlled [Ca²⁺]) B->C D Apply Voltage Ramps (-120 to +40 mV) C->D E Record Baseline K⁺ Current D->E F Perfuse with External Solution + this compound (various concentrations) E->F G Record Potentiated K⁺ Current F->G H Data Analysis: Plot Concentration-Response Curve G->H I Calculate EC₅₀ using Hill Equation H->I

Workflow for Whole-Cell Patch-Clamp Assay.
In Vivo Blood Pressure Measurement in Mice

This protocol assesses the physiological effect of this compound on cardiovascular parameters in a living organism.

Objective: To determine if this compound lowers mean arterial blood pressure (MAP) and to confirm this effect is KCa3.1-dependent.

Methodology:

  • Animal Model: Use 12-week-old male C57Bl/6J mice (wild-type) and KCa3.1 knockout mice for comparison.

  • Drug Formulation:

    • Intravenous (i.v.): Dissolve this compound at 5 mg/mL in a vehicle of 10% Cremophor EL and 90% phosphate-buffered saline (PBS).

    • Intraperitoneal (i.p.): Dissolve this compound in a vehicle of peanut oil/DMSO (9:1 v/v).

  • Procedure:

    • For telemetry experiments, surgically implant telemeters to continuously monitor blood pressure and heart rate. Allow for a recovery period.

    • Administer a single dose of this compound (e.g., 30 or 100 mg/kg) via i.p. injection. Administer vehicle to a control group.

    • Alternatively, for pharmacokinetic studies, administer 10 mg/kg via tail vein (i.v.) injection.

  • Data Collection:

    • Continuously record mean arterial pressure (MAP) and heart rate (HR) using the telemetry system.

    • For pharmacokinetic analysis, collect blood samples at various time points (e.g., 5 min, 1 hr, 4 hr) after administration.

  • Data Analysis:

    • Compare the change in MAP and HR in this compound treated mice versus vehicle-treated controls.

    • Compare the response in wild-type mice versus KCa3.1 knockout mice to confirm target specificity. A lack of response in knockout mice indicates the effect is mediated by KCa3.1.

cluster_0 Animal Groups cluster_1 Treatment WT Wild-Type Mice SKA121 Administer this compound (e.g., 100 mg/kg i.p.) WT->SKA121 Vehicle Administer Vehicle WT->Vehicle KO KCa3.1⁻/⁻ Mice KO->SKA121 KO->Vehicle C Compare BP Change: WT vs KO SKA121->C Vehicle->C A Implant Telemetry Device (for BP & HR monitoring) B Monitor Baseline Blood Pressure (BP) A->B B->SKA121 B->Vehicle D Analyze Results C->D

Workflow for In Vivo Blood Pressure Study.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the KCa3.1 channel. Its high potency and selectivity make it a superior research compound compared to less selective, first-generation activators. The data and protocols presented in this guide offer a foundational resource for scientists investigating KCa3.1-mediated signaling pathways and for professionals in drug development exploring the therapeutic potential of KCa3.1 activation.

References

The Discovery and Development of SKA-121: A KCa3.1 Channel Potentiator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SKA-121 is a novel small molecule that acts as a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1).[1][2] Developed through an isosteric replacement approach, this compound has demonstrated significant potential in preclinical studies as a selective tool for investigating the physiological roles of KCa3.1 channels and as a potential therapeutic agent.[3] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its quantitative data, experimental protocols, and relevant signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for this compound, detailing its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

ChannelEC50 (nM)Assay Conditions
KCa3.1109 ± 14Whole-cell patch-clamp electrophysiology with 250 nM free Ca2+ in the internal solution
KCa2.34,400 ± 1,600Whole-cell patch-clamp electrophysiology with 250 nM free Ca2+ in the internal solution
KCa2.18,700Whole-cell patch-clamp electrophysiology with 250 nM free Ca2+ in the internal solution
KCa2.26,800Whole-cell patch-clamp electrophysiology with 250 nM free Ca2+ in the internal solution

Data sourced from[1]

Table 2: Selectivity Profile of this compound

Channel TypeSpecific ChannelsSelectivity Fold (over KCa3.1)
Small-conductance Ca2+-activated K+ channelsKCa2.1, KCa2.2, KCa2.3~40-80
Voltage-gated K+ channels (KV)KV1.3, KV2.1, KV3.1, KV11.1200-400
Voltage-gated Na+ channels (NaV)NaV1.2, NaV1.4, NaV1.5, NaV1.7200-400
Voltage-gated Ca2+ channels (CaV)CaV1.2200-400

Data sourced from

Table 3: In Vivo Pharmacokinetics of this compound in Mice

ParameterValueDosing
Half-life~20 minutes10 mg/kg i.v.
Oral Availability~25%Not specified
Plasma Concentration (5 min post-i.v. injection)21.3 ± 2.4 µM10 mg/kg
Plasma Concentration (1 hr post-i.v. injection)483 ± 231 nM10 mg/kg
Plasma Concentration (4 hr post-i.v. injection)53 ± 44 nM10 mg/kg

Data sourced from

Table 4: In Vivo Efficacy of this compound in Mice

EffectDoseAnimal Model
Lowered Mean Arterial Blood Pressure100 mg/kg i.p.Normotensive and hypertensive wild-type mice
No significant alteration in MAP30 mg/kgNot specified
No effect on MAP100 mg/kg i.p.KCa3.1 knockout mice

Data sourced from

Signaling Pathway and Mechanism of Action

This compound functions as a positive gating modulator of the KCa3.1 channel. This means it enhances the channel's opening probability in the presence of intracellular calcium. The proposed mechanism involves this compound binding to a site at the interface between the calmodulin-binding domain (CaM-BD) of the KCa3.1 channel and calmodulin (CaM). This interaction stabilizes the open conformation of the channel, leading to increased potassium efflux and subsequent cell hyperpolarization. This hyperpolarization can, in turn, influence various physiological processes, such as smooth muscle relaxation and endothelial-dependent vasodilation.

SKA_121_Signaling_Pathway cluster_cell Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KCa31 KCa3.1 Channel CaMBD CaM-Binding Domain KCa31->CaMBD K_out K+ Efflux KCa31->K_out Increased K+ Permeability CaM Calmodulin (CaM) CaMBD->CaM Binds Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Leads to Ca2_in Intracellular Ca2+ Ca2_in->CaM Activates SKA121 This compound SKA121->KCa31

Caption: Mechanism of action of this compound on the KCa3.1 channel.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of this compound on KCa channels.

Methodology:

  • Cell Culture: Use cell lines stably expressing human KCa3.1, KCa2.1, KCa2.2, or KCa2.3 channels.

  • Electrophysiology Setup: Employ the whole-cell patch-clamp technique.

  • Solutions:

    • Internal (Pipette) Solution: Contains a buffered solution with a fixed free Ca2+ concentration of 250 nM.

    • External (Bath) Solution: Standard physiological saline solution.

  • Procedure:

    • Establish a whole-cell recording configuration.

    • Apply voltage ramps to elicit channel currents.

    • Perfuse the cell with increasing concentrations of this compound (typically in seven-point concentration-response curves).

    • Record the potentiation of the KCa current at each concentration.

  • Data Analysis:

    • Plot the concentration-response data.

    • Fit the data to a Hill equation to determine the EC50 value for each channel subtype.

In Vivo Pharmacokinetic Studies in Mice

Objective: To determine the pharmacokinetic profile of this compound.

Methodology:

  • Animal Model: Use twelve-week-old male C57Bl/6J mice.

  • Drug Formulation and Administration:

    • Intravenous (i.v.): Dissolve this compound at 5 mg/mL in a vehicle of 10% CremophorEL and 90% phosphate-buffered saline. Inject 10 mg/kg into the tail vein.

    • Oral (p.o.): Administer orally to a separate group of mice.

  • Blood Sampling:

    • Collect blood samples into EDTA tubes at various time points post-administration (e.g., 5 minutes, 1 hour, 4 hours).

    • Blood can be collected from the saphenous vein for intermediate time points and via cardiac puncture for the terminal time point under deep isoflurane anesthesia.

  • Sample Processing and Analysis:

    • Separate plasma from the blood samples.

    • Analyze the plasma concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration-time curve.

    • Calculate pharmacokinetic parameters such as half-life and oral bioavailability.

In Vivo Efficacy Studies in Mice

Objective: To evaluate the effect of this compound on mean arterial blood pressure (MAP).

Methodology:

  • Animal Model: Use normotensive and hypertensive wild-type mice, as well as KCa3.1 knockout mice as a negative control.

  • Blood Pressure Monitoring: Use telemetry to continuously monitor MAP.

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at doses of 30 mg/kg and 100 mg/kg. A vehicle control group (e.g., peanut oil/DMSO) should also be included.

  • Data Collection: Record MAP before and after drug administration.

  • Data Analysis: Compare the changes in MAP between the different treatment groups and animal models.

Experimental Workflow

The following diagram illustrates the typical preclinical development workflow for a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PatchClamp Whole-Cell Patch-Clamp (Potency & Selectivity) ExVivo Ex Vivo Vasodilation Assay (e.g., Porcine Coronary Arteries) PatchClamp->ExVivo Functional Validation PK Pharmacokinetic Studies in Mice (i.v. & p.o.) PatchClamp->PK Candidate Selection Efficacy Blood Pressure Telemetry in Mice (Wild-type vs. KCa3.1-/-) PK->Efficacy Dose Selection

References

An In-depth Technical Guide to the Target Protein Interaction of SKA-121

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-121 is a novel small molecule that has garnered significant interest within the scientific community for its potent and selective activation of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4). This technical guide provides a comprehensive overview of the interaction between this compound and its target protein, detailing the mechanism of action, binding kinetics, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.

Core Interaction: this compound and the KCa3.1 Channel

This compound acts as a positive allosteric modulator of the KCa3.1 channel. This means it enhances the channel's activity without directly binding to the active site for calcium, the primary gating ion. The primary target protein of this compound is the KCa3.1 potassium channel , a key regulator of membrane potential in various cell types.[1][2][3]

Mechanism of Action

This compound functions as a positive-gating modulator . Its binding to the KCa3.1 channel complex increases the channel's sensitivity to intracellular calcium. This is achieved by shifting the calcium-concentration response curve of the KCa3.1 channel to the left. In essence, at a given intracellular calcium concentration, the presence of this compound leads to a higher probability of the KCa3.1 channel being in its open state.

Computational modeling and mutagenesis studies suggest that this compound binds to a site located at the interface between the calmodulin-binding domain (CaM-BD) of the channel and calmodulin (CaM). Specifically, it is proposed that benzothiazole/oxazole-type activators like this compound bind "deep" within this interface, forming a hydrogen bond with glutamic acid at position 54 (E54) on CaM. The selectivity of this compound for KCa3.1 over the related KCa2.3 channel is attributed to better shape complementarity and hydrophobic interactions with specific amino acid residues (S372 and M368 on KCa3.1 and M72 on CaM) at this binding interface.

Quantitative Data on this compound Interaction

The potency and selectivity of this compound have been quantified through various electrophysiological studies. The following tables summarize the key quantitative data.

Parameter Value Target Experimental Method
EC50109 nM (± 14 nM)KCa3.1Whole-cell patch-clamp electrophysiology
EC504.4 µM (± 1.6 µM)KCa2.3Whole-cell patch-clamp electrophysiology
EC508,700 nMKCa2.1Whole-cell patch-clamp electrophysiology
EC506,800 nMKCa2.2Whole-cell patch-clamp electrophysiology

Table 1: Potency of this compound on KCa Channels.

Channel Family Selectivity over KCa3.1
KCa2.3~40-fold
KCa2.1~80-fold
KCa2.2~62-fold
Voltage-gated K+ (KV) Channels (KV1.3, KV2.1, KV3.1, KV11.1)200- to 400-fold
Voltage-gated Na+ (NaV) Channels (NaV1.2, NaV1.4, NaV1.5, NaV1.7)200- to 400-fold
Voltage-gated Ca2+ (CaV) Channels (CaV1.2)200- to 400-fold

Table 2: Selectivity Profile of this compound.

Signaling Pathway and Physiological Effects

Activation of KCa3.1 channels by this compound leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization has significant physiological consequences, particularly in the vasculature. In endothelial cells, KCa3.1 activation contributes to endothelium-dependent hyperpolarization (EDH), a key mechanism for vasodilation. This compound has been shown to potentiate bradykinin-induced endothelium-dependent relaxation. This ultimately leads to a lowering of mean arterial blood pressure, an effect observed in both normotensive and hypertensive animal models.

SKA121_Signaling_Pathway cluster_channel KCa3.1 Channel Complex SKA121 This compound KCa31 KCa3.1 Channel SKA121->KCa31 Positive Allosteric Modulation K_efflux K+ Efflux KCa31->K_efflux Increased Channel Opening Probability CaM Calmodulin (CaM) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation (in endothelial cells) BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., KCa3.1 expressing cells) Approach Approach Cell with Pipette Cell_Prep->Approach Solution_Prep Solution Preparation (Internal, External, this compound) Solution_Prep->Approach Pipette_Prep Pipette Pulling & Filling Pipette_Prep->Approach Seal Form Gigaohm Seal Approach->Seal Rupture Rupture Membrane (Whole-Cell) Seal->Rupture Record_Base Record Baseline Current Rupture->Record_Base Perfuse Perfuse with this compound Record_Base->Perfuse Record_Effect Record this compound Effect Perfuse->Record_Effect Dose_Response Construct Dose-Response Curve Record_Effect->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

References

The Downstream Effects of SKA-121 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). Activation of KCa3.1 channels by this compound leads to membrane hyperpolarization in various cell types, particularly endothelial cells, resulting in a cascade of downstream effects. This technical guide provides an in-depth overview of the known downstream consequences of this compound activation, including quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and KCa3.1

The KCa3.1 channel is a voltage-independent potassium channel gated by intracellular calcium.[1] Upon binding of calcium to its associated calmodulin, the channel opens, allowing potassium ions to flow out of the cell, which hyperpolarizes the cell membrane.[1] KCa3.1 channels are expressed in various tissues and play crucial roles in regulating processes such as endothelial function, immune responses, and cell proliferation.[2]

This compound is a small molecule that enhances the activity of KCa3.1 channels.[3] It acts as a positive allosteric modulator, meaning it increases the channel's sensitivity to intracellular calcium, thereby promoting channel opening at lower calcium concentrations. This targeted activation of KCa3.1 makes this compound a valuable tool for studying the physiological roles of this channel and a potential therapeutic agent for conditions such as hypertension and certain inflammatory diseases.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's activity and its downstream effects.

Table 1: Potency and Selectivity of this compound

ChannelEC50Selectivity vs. KCa3.1Reference
KCa3.1109 nM-
KCa2.34.4 µM~40-fold
KV Channels (various)>20 µM>200-fold
NaV Channels (various)>20 µM>200-fold
CaV1.2>20 µM>200-fold

Table 2: In Vivo Effects of this compound in Mice

ParameterTreatmentEffectReference
Mean Arterial Blood Pressure (Normotensive Mice)100 mg/kg this compoundSignificant reduction
Mean Arterial Blood Pressure (Hypertensive Mice)100 mg/kg this compoundSignificant reduction
Bradykinin-Induced VasodilationThis compound (ex vivo)Potentiation

Signaling Pathways of this compound Activation

Activation of KCa3.1 channels by this compound in endothelial cells initiates a signaling cascade that leads to vasodilation. The primary mechanism involves membrane hyperpolarization, which has several downstream consequences.

SKA_121_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell SKA121 This compound KCa31 KCa3.1 Channel SKA121->KCa31 Positive Allosteric Modulation K_efflux K⁺ Efflux KCa31->K_efflux CaM Calmodulin (CaM) CaM->KCa31 Activation Ca2_increase ↑ [Ca²⁺]i Ca2_increase->CaM Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization EDH Endothelium-Derived Hyperpolarizing Factor (EDHF) Release Hyperpolarization->EDH VSMC_Hyperpolarization VSMC Hyperpolarization EDH->VSMC_Hyperpolarization Diffusion VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Inhibition VSMC_Hyperpolarization->VGCC Ca2_influx_decrease ↓ Ca²⁺ Influx VGCC->Ca2_influx_decrease Relaxation Vasodilation Ca2_influx_decrease->Relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on KCa3.1 channel activity in a heterologous expression system (e.g., HEK293 cells stably expressing human KCa3.1).

Materials:

  • HEK293 cells expressing KCa3.1

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and free Ca²⁺ buffered to the desired concentration (e.g., 300 nM) (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

  • Culture HEK293-KCa3.1 cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with extracellular solution.

  • Pull patch pipettes and fill with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.

  • Record baseline currents.

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Record currents in the presence of this compound.

  • Analyze the change in current amplitude to determine the effect of this compound.

Patch_Clamp_Workflow start Start cell_prep Prepare HEK293-KCa3.1 Cells on Coverslip start->cell_prep setup Mount Coverslip and Perfuse with Extracellular Solution cell_prep->setup pipette_prep Prepare Patch Pipette with Intracellular Solution setup->pipette_prep patch Establish Whole-Cell Patch-Clamp Configuration pipette_prep->patch baseline Record Baseline KCa3.1 Currents patch->baseline apply_ska121 Apply this compound via Perfusion System baseline->apply_ska121 record_ska121 Record Currents in the Presence of this compound apply_ska121->record_ska121 analysis Data Analysis: Compare Baseline vs. This compound Currents record_ska121->analysis end End analysis->end

Caption: Workflow for whole-cell patch-clamp experiments.
Intracellular Calcium Measurement

This protocol describes how to measure changes in intracellular calcium concentration in response to an agonist, and how this compound modulates this response in endothelial cells.

Materials:

  • Primary endothelial cells (e.g., HUVECs)

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Agonist that increases intracellular calcium (e.g., Bradykinin)

  • This compound stock solution

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Seed endothelial cells in a 96-well black-walled plate.

  • Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Pre-incubate the cells with either vehicle or this compound at the desired concentration for 15-30 minutes.

  • Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission).

  • Add the agonist (e.g., Bradykinin) to the wells.

  • Immediately begin recording the fluorescence ratio over time.

  • Analyze the change in the fluorescence ratio to determine the effect of this compound on the agonist-induced calcium response.

Calcium_Imaging_Workflow start Start seed_cells Seed Endothelial Cells in 96-well Plate start->seed_cells load_dye Load Cells with Fura-2 AM seed_cells->load_dye wash Wash Cells to Remove Excess Dye load_dye->wash preincubate Pre-incubate with This compound or Vehicle wash->preincubate baseline Measure Baseline Fluorescence Ratio preincubate->baseline add_agonist Add Agonist (e.g., Bradykinin) baseline->add_agonist record Record Fluorescence Ratio Over Time add_agonist->record analysis Data Analysis: Compare Calcium Response with and without this compound record->analysis end End analysis->end

Caption: Workflow for intracellular calcium measurement.

Conclusion

This compound is a valuable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the KCa3.1 channel. Its ability to selectively activate this channel provides a means to study the downstream consequences of KCa3.1-mediated hyperpolarization in various cell types. The primary downstream effects include endothelial hyperpolarization, leading to vasodilation and a reduction in blood pressure. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of ion channel pharmacology and cardiovascular therapeutics. Further research into the downstream effects of this compound activation may uncover novel therapeutic applications for this and other KCa3.1 modulators.

References

The Role of SKA-121 in Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4). This channel plays a crucial role in regulating membrane potential and calcium signaling in a variety of cell types. By activating KCa3.1, this compound influences a cascade of downstream cellular pathways, making it a valuable tool for studying the physiological and pathological roles of this channel and a potential therapeutic agent for a range of disorders, including cardiovascular diseases and inflammatory conditions. This guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized across various ion channels using electrophysiological techniques. The following tables summarize the key quantitative data.

Table 1: Potency of this compound on KCa Channels

ChannelEC50 (nM)Experimental MethodReference
KCa3.1109Whole-cell patch-clamp[1][2]
KCa2.34,400Whole-cell patch-clamp[1][2]
KCa2.26,800Whole-cell patch-clamp[2]
KCa2.18,700Whole-cell patch-clamp

Table 2: Selectivity of this compound against other Ion Channels

Channel TypeSpecific Channels TestedSelectivity Fold (over KCa3.1)Reference
Voltage-gated K+ (Kv)Kv1.3, Kv2.1, Kv3.1, Kv11.1>200-400
Voltage-gated Na+ (Nav)Nav1.2, Nav1.4, Nav1.5, Nav1.7>200-400
Voltage-gated Ca2+ (Cav)Cav1.2>200-400

Core Cellular Pathway Modulated by this compound

The primary mechanism of action of this compound is the positive allosteric modulation of the KCa3.1 channel. Activation of this channel leads to the efflux of potassium (K+) ions from the cell, resulting in hyperpolarization of the cell membrane. This change in membrane potential is a critical event that initiates a variety of downstream signaling pathways.

KCa3.1 Activation and Membrane Hyperpolarization

The binding of intracellular calcium (Ca2+) to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa3.1 channel, is a prerequisite for channel gating. This compound acts as a positive gating modulator, increasing the sensitivity of the channel to Ca2+ and promoting its open state. This leads to an increased K+ efflux and subsequent membrane hyperpolarization.

cluster_membrane Cell Membrane KCa3_1 KCa3.1 Channel K_out K+ Efflux KCa3_1->K_out CaM Calmodulin (CaM) CaM->KCa3_1 activates Ca2_in Intracellular Ca2+ Ca2_in->CaM binds SKA121 This compound SKA121->KCa3_1 potentiates Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization

Core mechanism of this compound action on the KCa3.1 channel.
Downstream Signaling Cascades

The hyperpolarization induced by KCa3.1 activation has profound effects on cellular calcium homeostasis and subsequently influences multiple signaling pathways involved in cell proliferation, inflammation, and vasodilation.

Membrane hyperpolarization increases the electrochemical gradient for Ca2+ entry into the cell through various calcium channels. This sustained increase in intracellular Ca2+ can activate calcium-dependent transcription factors such as the Nuclear Factor of Activated T-cells (NFAT). Activated NFAT translocates to the nucleus and regulates the expression of genes involved in cell growth and inflammation.

SKA121 This compound KCa3_1 KCa3.1 Activation SKA121->KCa3_1 Hyperpolarization Membrane Hyperpolarization KCa3_1->Hyperpolarization Ca_influx Increased Ca2+ Influx Hyperpolarization->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT_dephos NFAT Dephosphorylation Calcineurin->NFAT_dephos NFAT_translocation NFAT Nuclear Translocation NFAT_dephos->NFAT_translocation Gene_expression Gene Expression (e.g., IL-2, TNF-α) NFAT_translocation->Gene_expression

This compound-induced Ca2+/NFAT signaling pathway.

In endothelial cells, the activation of KCa3.1 is a key component of Endothelium-Derived Hyperpolarizing Factor (EDHF)-mediated vasodilation. This compound potentiates this effect. The hyperpolarization of endothelial cells is conducted to adjacent smooth muscle cells, leading to their relaxation and vasodilation. This mechanism is particularly important in resistance arteries and contributes to the regulation of blood pressure.

cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell SKA121 This compound KCa3_1_endo KCa3.1 Activation SKA121->KCa3_1_endo Hyperpolarization_endo Hyperpolarization KCa3_1_endo->Hyperpolarization_endo Hyperpolarization_smc Hyperpolarization Hyperpolarization_endo->Hyperpolarization_smc via Gap Junctions Relaxation Relaxation Hyperpolarization_smc->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Role of this compound in EDHF-mediated vasodilation.

KCa3.1 is expressed in various immune cells, and its activity has been linked to inflammatory responses. Blockade of KCa3.1 has been shown to suppress the activation of NF-κB and STAT3 signaling pathways in macrophages, thereby reducing the production of pro-inflammatory cytokines. While this compound is an activator, understanding these opposing effects is crucial for defining its therapeutic window. The context-dependent role of KCa3.1 in inflammation warrants further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the KCa3.1 channel in response to this compound.

  • Cell Preparation: HEK-293 cells stably expressing human KCa3.1 are cultured on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and free Ca2+ buffered to a final concentration of 250 nM (pH 7.2 with KOH).

  • Recording:

    • Coverslips with adherent cells are placed in a recording chamber on an inverted microscope.

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and mounted on a micromanipulator.

    • A gigaohm seal is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • Currents are elicited by voltage ramps from -120 mV to +40 mV over 200 ms.

    • This compound is applied at various concentrations via a perfusion system to determine the EC50.

Cell_prep Cell Preparation (HEK-293 with KCa3.1) Seal Gigaohm Seal Formation Cell_prep->Seal Solution_prep Solution Preparation (External and Internal) Pipette_pull Pipette Pulling (3-5 MΩ) Solution_prep->Pipette_pull Pipette_pull->Seal Whole_cell Whole-Cell Configuration Seal->Whole_cell Voltage_clamp Voltage Clamp (-80 mV holding) Whole_cell->Voltage_clamp Ramp Apply Voltage Ramp (-120 to +40 mV) Voltage_clamp->Ramp Perfusion This compound Perfusion (Concentration-response) Ramp->Perfusion Recording Current Recording and Analysis Perfusion->Recording

Workflow for whole-cell patch-clamp analysis of this compound.
Bradykinin-Induced Vasodilation Assay

This ex vivo assay assesses the functional effect of this compound on vascular tone.

  • Tissue Preparation: Segments of porcine coronary arteries are dissected and mounted in an organ bath.

  • Solutions: Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose, continuously gassed with 95% O2/5% CO2 at 37°C.

  • Procedure:

    • Arterial rings are pre-contracted with a thromboxane A2 mimetic (e.g., U46619).

    • Cumulative concentration-response curves to bradykinin are generated in the absence and presence of increasing concentrations of this compound.

    • Changes in isometric tension are recorded to quantify vasodilation.

Conclusion

This compound is a valuable pharmacological tool for elucidating the diverse roles of the KCa3.1 channel in cellular physiology. Its ability to selectively activate KCa3.1 allows for the precise investigation of downstream signaling pathways involved in crucial processes such as vasodilation, cell proliferation, and inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers in academia and industry, facilitating further exploration of the therapeutic potential of targeting the KCa3.1 channel. Further studies are warranted to fully understand the context-dependent effects of this compound in various disease models.

References

Structural Analysis of SKA-121: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SKA-121, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This document outlines the compound's chemical properties, mechanism of action, and its role in relevant signaling pathways, supported by quantitative data and detailed experimental protocols.

Compound Profile

This compound, with the chemical name 5-Methylnaphth[2,1-d]oxazol-2-amine, is a potent and selective activator of KCa3.1 channels.[1][2][3] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name 5-Methylnaphth[2,1-d]oxazol-2-amine
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.23 g/mol
CAS Number 1820708-73-3
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol

Mechanism of Action

This compound acts as a positive allosteric modulator of KCa3.1 channels, which means it enhances the channel's sensitivity to intracellular calcium.[1] This leads to an increased probability of channel opening at a given calcium concentration. The activation of KCa3.1 channels in endothelial cells plays a crucial role in the regulation of vascular tone.

Potency and Selectivity

This compound exhibits high potency for KCa3.1 channels with an EC₅₀ of 109 nM. It displays significant selectivity for KCa3.1 over other potassium channels, as detailed in the table below.

ChannelEC₅₀ (nM)Selectivity (fold vs KCa3.1)
KCa3.1 109-
KCa2.1 8,700~80
KCa2.2 6,800~62
KCa2.3 4,400~40
Kᵥ Channels -200 to 400-fold
Naᵥ Channels -200 to 400-fold

Data compiled from multiple sources.

Signaling Pathway

The activation of KCa3.1 channels by this compound in endothelial cells initiates a signaling cascade that leads to vasodilation. An increase in intracellular Ca²⁺, triggered by various physiological stimuli, leads to the opening of KCa3.1 channels. This results in an efflux of potassium ions (K⁺), causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is then transmitted to the adjacent vascular smooth muscle cells, leading to their relaxation and ultimately, vasodilation. This process is a key component of endothelium-derived hyperpolarization (EDH).

SKA121_Signaling_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Stimuli Agonist Stimuli (e.g., Bradykinin) Ca_increase ↑ Intracellular Ca²⁺ Stimuli->Ca_increase KCa31 KCa3.1 Channel Ca_increase->KCa31 SKA121 This compound SKA121->KCa31 Positive Allosteric Modulation K_efflux K⁺ Efflux KCa31->K_efflux Hyperpolarization_EC Endothelial Cell Hyperpolarization (EDH) K_efflux->Hyperpolarization_EC Hyperpolarization_VSMC VSMC Hyperpolarization Hyperpolarization_EC->Hyperpolarization_VSMC via Myoendothelial Gap Junctions Relaxation VSMC Relaxation Hyperpolarization_VSMC->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

This compound signaling pathway in vasodilation.

Pharmacokinetics

Pharmacokinetic studies in mice have provided initial data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

ParameterValue
Half-life (t½) ~20 minutes
Plasma Decay 21.3 ± 2.4 µM at 5 minutes; 483 ± 231 nM at 1 hour; 53 ± 44 nM at 4 hours
Oral Availability ~25%

Data from in-vivo mouse studies.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the activity of KCa3.1 channels in response to this compound.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing human KCa3.1 are cultured under standard conditions.

  • Cells are plated on glass coverslips 24-48 hours before the experiment.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and free Ca²⁺ buffered to a final concentration of 250 nM (pH 7.2 with KOH).

Recording Procedure:

  • Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and used to form a giga-ohm seal with a single cell.

  • The whole-cell configuration is established by applying gentle suction.

  • KCa3.1 currents are elicited by applying voltage ramps from -120 mV to +40 mV over 200 ms from a holding potential of -80 mV.

  • After establishing a stable baseline current, this compound is applied at various concentrations through the perfusion system.

  • The current potentiation is measured to determine the EC₅₀ of this compound.

Patch_Clamp_Workflow start Start cell_prep Prepare KCa3.1-expressing HEK293 cells start->cell_prep solution_prep Prepare external and internal solutions start->solution_prep giga_seal Form Giga-ohm seal on a single cell cell_prep->giga_seal solution_prep->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell baseline Record baseline KCa3.1 currents (voltage ramp) whole_cell->baseline apply_ska121 Apply this compound at varying concentrations baseline->apply_ska121 record_response Record potentiated currents apply_ska121->record_response analyze Analyze data and determine EC₅₀ record_response->analyze end End analyze->end

Workflow for whole-cell patch-clamp experiment.
Wire Myography for Vasodilation Assay

This protocol assesses the vasodilatory effect of this compound on isolated arteries.

Tissue Preparation:

  • Male C57Bl/6J mice (12-week-old) are euthanized.

  • The mesenteric arterial bed is excised and placed in cold, oxygenated physiological salt solution (PSS).

  • Second-order mesenteric arteries are dissected and cut into 2 mm segments.

Mounting and Normalization:

  • Each arterial segment is mounted on two tungsten wires (40 µm diameter) in a wire myograph chamber filled with PSS and maintained at 37°C, continuously bubbled with 95% O₂/5% CO₂.

  • The vessel is normalized to an internal circumference equivalent to 90% of that of the vessel under a transmural pressure of 100 mmHg to determine the optimal resting tension.

Experimental Procedure:

  • The viability of the arteries is assessed by contracting them with a high-potassium solution (KPSS).

  • Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (ACh) after pre-constriction with an appropriate vasoconstrictor (e.g., phenylephrine).

  • After washing and re-equilibration, arteries are pre-constricted with phenylephrine (e.g., to 80% of the KPSS-induced contraction).

  • A cumulative concentration-response curve for this compound is generated by adding the compound in increasing concentrations to the bath.

  • The relaxation is expressed as a percentage of the pre-constriction tension.

In-Vivo Blood Pressure Measurement

This protocol measures the effect of this compound on mean arterial blood pressure (MAP) in mice.

Animal Model:

  • Twelve-week-old male C57Bl/6J mice are used.

  • For telemetric measurements, animals are implanted with a pressure-transducing catheter in the carotid artery.

Drug Administration:

  • Intraperitoneal (i.p.) Injection: this compound is dissolved in a vehicle of peanut oil/DMSO (9:1 v/v) and administered at doses of 30 mg/kg and 100 mg/kg.

  • Intravenous (i.v.) Injection: this compound is dissolved in a mixture of 10% CremophorEL and 90% phosphate-buffered saline and injected at 10 mg/kg into the tail vein.

  • Oral Administration: this compound can be administered orally, for example, by gavage.

Data Acquisition and Analysis:

  • Baseline MAP and heart rate (HR) are recorded continuously before drug administration.

  • After administration of this compound or vehicle, MAP and HR are monitored for a defined period.

  • The change in MAP from baseline is calculated and compared between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 channels. Its high potency and selectivity make it a promising candidate for further investigation as a potential therapeutic agent for conditions where enhancing endothelial function and promoting vasodilation is beneficial, such as hypertension and other cardiovascular diseases. The experimental protocols provided herein offer a framework for researchers to further explore the properties and applications of this compound.

References

An In-depth Technical Guide to SKA-121: A Positive Allosteric Modulator of the KCa3.1 Ion Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SKA-121, a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). KCa3.1 channels play a crucial role in regulating membrane potential in various cell types, and their modulation represents a promising therapeutic strategy for a range of conditions, including cardiovascular diseases. This document details the pharmacological properties of this compound, its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for its characterization.

Introduction

Calcium-activated potassium (KCa) channels are a diverse group of ion channels that are gated by intracellular calcium levels. They are critical in linking intracellular calcium signaling to cellular excitability and potassium efflux. The KCa channel family is broadly divided into three subfamilies based on their single-channel conductance: small-conductance (SK or KCa2), intermediate-conductance (IK or KCa3.1), and big-conductance (BK or KCa1.1) channels.[1] this compound has emerged as a valuable pharmacological tool due to its high selectivity for the KCa3.1 channel.[2][3]

This compound is a positive allosteric modulator, meaning it enhances the channel's sensitivity to its endogenous activator, calcium, thereby increasing the probability of channel opening at a given calcium concentration.[2] This modulation leads to membrane hyperpolarization, a key mechanism in various physiological processes, including vasodilation.

Pharmacological Profile of this compound

This compound is a naphthooxazole derivative with the chemical name 5-Methylnaphth[2,1-d]oxazol-2-amine. It demonstrates significant potency and selectivity for KCa3.1 channels.

Quantitative Data: Potency and Selectivity

The following table summarizes the half-maximal effective concentration (EC50) values of this compound for various ion channels, highlighting its selectivity for KCa3.1.

Ion Channel TargetEC50 (nM)Fold Selectivity vs. KCa3.1Reference
KCa3.1 (IKCa1) 109 -
KCa2.1 (SK1)8,700~80
KCa2.2 (SK2)6,800~62
KCa2.3 (SK3)4,400~40
Voltage-gated K+ (KV) Channels>20,000>200
Voltage-gated Na+ (NaV) Channels>20,000>200

Mechanism of Action

This compound acts as a positive-gating modulator of KCa3.1 channels. These channels are gated by intracellular calcium, which binds to the protein calmodulin (CaM) that is constitutively associated with the channel's C-terminus. This compound is proposed to bind to a site at the interface between CaM and the calmodulin-binding domain (CaM-BD) of the KCa3.1 channel. This binding event is thought to stabilize the CaM-CaM-BD interaction in a conformation that favors channel opening, thereby shifting the calcium concentration-response curve to the left and increasing the channel's apparent affinity for calcium.

cluster_channel KCa3.1 Channel Complex cluster_activation Channel Gating KCa31 KCa3.1 Subunit CaMBD Calmodulin-Binding Domain (CaM-BD) KCa31->CaMBD part of CaM Calmodulin (CaM) ChannelOpen Channel Opening (K⁺ Efflux & Hyperpolarization) CaM->ChannelOpen CaMBD->CaM associates with Ca Intracellular Ca²⁺ Ca->CaM binds to SKA121 This compound SKA121->CaM SKA121->CaMBD binds to interface SKA121->ChannelOpen enhances Ca²⁺ sensitivity

Mechanism of this compound action on the KCa3.1 channel complex.

Experimental Protocols

In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to determine the potency and efficacy of this compound on KCa3.1 channels expressed in a heterologous system (e.g., HEK293 cells).

Objective: To measure the effect of this compound on KCa3.1 channel currents.

Materials:

  • HEK293 cells stably expressing human KCa3.1.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to yield a calculated free Ca²⁺ concentration of 250 nM (pH 7.2 with KOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Cell Preparation: Culture KCa3.1-expressing HEK293 cells on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope and perfuse with the external solution.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at -80 mV.

    • Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.

  • Compound Application:

    • Prepare serial dilutions of this compound in the external solution from the DMSO stock. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

    • Record currents at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) for each this compound concentration.

    • Normalize the current potentiation to the baseline current.

    • Plot the concentration-response curve and fit with the Hill equation to determine the EC50.

In Vivo Evaluation: Blood Pressure Measurement in Mice

This protocol describes a method to assess the in vivo effect of this compound on mean arterial blood pressure (MAP).

Objective: To determine if this compound lowers blood pressure in a KCa3.1-dependent manner.

Materials:

  • Wild-type (e.g., C57Bl/6J) and KCa3.1 knockout mice.

  • This compound.

  • Vehicle for intraperitoneal (i.p.) injection: peanut oil/DMSO (9:1 v/v).

  • Vehicle for intravenous (i.v.) injection: 10% CremophorEL and 90% phosphate-buffered saline.

  • Blood pressure telemetry system or tail-cuff plethysmography.

Methodology:

  • Animal Acclimatization: Acclimate mice to the experimental setup to minimize stress-induced blood pressure variations.

  • Compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., for a 100 mg/kg i.p. dose or a 10 mg/kg i.v. dose).

  • Baseline Measurement: Record baseline MAP and heart rate for a sufficient period before compound administration.

  • Administration: Administer this compound or vehicle to both wild-type and KCa3.1 knockout mice via the chosen route (i.p. or i.v.).

  • Post-Dose Monitoring: Continuously monitor and record MAP and heart rate for several hours post-administration.

  • Data Analysis:

    • Calculate the change in MAP from baseline for each animal.

    • Compare the effects of this compound in wild-type versus knockout mice to confirm KCa3.1-dependent activity.

    • Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Experimental and Drug Discovery Workflow

The development and characterization of a selective ion channel modulator like this compound typically follows a structured workflow, from initial screening to in vivo validation.

cluster_workflow Drug Discovery & Characterization Workflow A High-Throughput Screening (e.g., FLIPR) B Electrophysiology (Patch-Clamp) A->B Hit Confirmation & Potency C Selectivity Profiling (Panel of Ion Channels) B->C Determine Selectivity D Ex Vivo Tissue Assays (e.g., Vasodilation) B->D Functional Validation G Lead Optimization C->G Structure-Activity Relationship F In Vivo Efficacy Models (e.g., Blood Pressure) D->F Translational Studies E In Vivo Pharmacokinetics (e.g., Half-life, Bioavailability) E->F Dose Selection G->B

Typical workflow for the evaluation of an ion channel modulator.

Conclusion

This compound is a well-characterized positive allosteric modulator of the KCa3.1 channel with high potency and selectivity. Its ability to enhance KCa3.1 activity leads to significant physiological effects, such as vasodilation and a reduction in blood pressure, which have been demonstrated in both ex vivo and in vivo models. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other KCa3.1 modulators.

References

Methodological & Application

Application Notes and Protocols for SKA-121 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the experimental use of SKA-121 in a cell culture setting. This compound is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.

Introduction

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 channels. These channels are involved in regulating cell volume, proliferation, and migration in various cell types. Dysregulation of KCa3.1 has been implicated in several diseases, making this compound a compound of interest for drug development. This document outlines the essential information and procedures for utilizing this compound in in vitro cell culture experiments.

Physicochemical Properties and Storage

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 5-Methylnaphth[2,1-d]oxazol-2-amine
Molecular Weight 198.23 g/mol
Formula C₁₂H₁₀N₂O
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO and 50 mM in ethanol
Storage Store at -20°C

Biological Activity and Selectivity

This compound acts as a positive allosteric modulator of KCa3.1 channels, meaning it enhances the channel's sensitivity to intracellular calcium. This leads to an increase in potassium efflux and subsequent cell hyperpolarization. The table below summarizes the potency and selectivity of this compound.

TargetEC₅₀Selectivity vs. KCa3.1Reference
KCa3.1 109 nM-
KCa2.3 4.4 µM~40-fold
Kᵥ Channels -~200 to 400-fold
Naᵥ Channels -~200 to 400-fold

Signaling Pathway of this compound

This compound enhances the activity of the KCa3.1 channel, which is gated by intracellular calcium (Ca²⁺) bound to calmodulin (CaM). The binding of this compound to the channel-CaM complex increases the channel's open probability at a given Ca²⁺ concentration.

SKA121_Pathway cluster_cell Cell Membrane KCa31 KCa3.1 Channel K_out K⁺ Efflux KCa31->K_out facilitates CaM Calmodulin (CaM) CaM->KCa31 activates Ca2_in Intracellular Ca²⁺ Ca2_in->CaM binds SKA121_in This compound SKA121_in->KCa31 positively modulates Hyperpolarization Hyperpolarization K_out->Hyperpolarization

Caption: Signaling pathway of this compound action.

Experimental Protocol for Cell Culture

This protocol provides a general guideline for treating cultured cells with this compound. The optimal conditions, including cell type, seeding density, and this compound concentration, should be determined empirically for each specific experiment.

Materials
  • Cells of interest (e.g., HEK293 cells expressing KCa3.1, endothelial cells, lymphocytes)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS), if required

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 1.9823 mg of this compound in 1 mL of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Cell Seeding
  • Culture cells to the desired confluency in a T-75 flask.

  • Wash the cells with sterile PBS.

  • Harvest the cells using an appropriate method (e.g., trypsinization for adherent cells).

  • Resuspend the cells in fresh, pre-warmed culture medium.

  • Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seed the cells into the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density. The optimal seeding density will vary depending on the cell type and the duration of the experiment.

  • Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

Treatment with this compound
  • On the day of the experiment, prepare serial dilutions of this compound from the stock solution in a sterile culture medium. The final concentration of DMSO in the culture medium should be kept constant across all conditions and should typically not exceed 0.1% to avoid solvent-induced toxicity.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experimental design.

  • Carefully remove the old medium from the cell culture plates.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired period. The incubation time will depend on the specific assay being performed.

Downstream Analysis

Following treatment with this compound, cells can be analyzed using various techniques, such as:

  • Patch-clamp electrophysiology: To directly measure the activity of KCa3.1 channels.

  • Calcium imaging: To assess changes in intracellular calcium levels.

  • Cell proliferation assays: (e.g., MTT, BrdU) to evaluate the effect on cell growth.

  • Migration/Invasion assays: (e.g., wound healing, transwell assays) to study cell motility.

  • Western blotting or qPCR: To analyze the expression of relevant proteins or genes.

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based experiment using this compound.

Experimental_Workflow start Start cell_culture Cell Culture Maintenance start->cell_culture seeding Cell Seeding in Plates cell_culture->seeding incubation_24h 24h Incubation (37°C, 5% CO₂) seeding->incubation_24h treatment Treatment with this compound (or Vehicle Control) incubation_24h->treatment incubation_exp Experimental Incubation treatment->incubation_exp analysis Downstream Analysis (e.g., Patch Clamp, Proliferation Assay) incubation_exp->analysis end End analysis->end

Caption: General experimental workflow for this compound treatment.

Safety Precautions

This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All procedures should be performed in a sterile environment to prevent contamination of cell cultures.

Application Notes and Protocols for In Vivo Studies with SKA-121

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of SKA-121, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. The information compiled herein is intended to facilitate the design and execution of pre-clinical research studies.

Introduction to this compound

This compound is a potent and selective activator of the KCa3.1 channel, also known as the IKCa1 or SK4 channel.[1] KCa3.1 channels are expressed in various cell types, including endothelial cells, hematopoietic cells, and fibroblasts, and are implicated in a range of physiological and pathophysiological processes. By potentiating the channel's opening in response to intracellular calcium, this compound can hyperpolarize the cell membrane, thereby modulating cellular function. This mechanism of action makes this compound a valuable tool for investigating the role of KCa3.1 channels in various disease models.

Key characteristics of this compound:

  • Mechanism of Action: Positive allosteric modulator of KCa3.1 channels.[2][3]

  • Selectivity: Exhibits high selectivity for KCa3.1 over other potassium channels, including KCa2.x channels.[4]

  • In Vivo Effects: Demonstrated efficacy in lowering blood pressure in normotensive and hypertensive mouse models.

Signaling Pathway of this compound

This compound enhances the activity of the KCa3.1 channel, which is gated by intracellular calcium. The activation of this channel leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization can have various downstream effects depending on the cell type. In endothelial cells, for example, it contributes to endothelium-dependent hyperpolarization (EDH), leading to vasodilation and a decrease in blood pressure.

SKA121_Signaling_Pathway cluster_cell Cell Membrane cluster_effects Downstream Effects Ca_in Intracellular Ca²⁺ KCa31 KCa3.1 Channel Ca_in->KCa31 activates K_out K⁺ Efflux KCa31->K_out SKA121 This compound SKA121->KCa31 potentiates Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure

Caption: Signaling pathway of this compound in endothelial cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Potency and Selectivity

ParameterValueChannelReference
EC₅₀ 109 nMHuman KCa3.1
EC₅₀ 4.4 µMHuman KCa2.3
Selectivity ~40-foldKCa3.1 vs KCa2.3

Table 2: In Vivo Pharmacokinetics in Mice

ParameterValueRoute of AdministrationReference
Half-life (t₁/₂) ~20 minutesIntraperitoneal (i.p.)
Oral Bioavailability ~25%Oral (p.o.)

Table 3: In Vivo Efficacy in Mice (Blood Pressure Reduction)

DoseRoute of AdministrationAnimal ModelEffectReference
100 mg/kgIntraperitoneal (i.p.)Normotensive MiceSignificant decrease in mean arterial pressure
100 mg/kgIntraperitoneal (i.p.)Hypertensive MiceSignificant decrease in mean arterial pressure
30 mg/kgIntraperitoneal (i.p.)Normotensive MiceNo significant alteration in mean arterial pressure
10 mg/kgIntravenous (i.v.)C57Bl/6J MiceN/A (used for pharmacokinetic studies)

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound for in vivo studies in mice, based on published research.

Preparation of this compound Formulations

4.1.1. Intravenous (i.v.) Administration

  • Vehicle: 10% Cremophor® EL in 90% phosphate-buffered saline (PBS).

  • Preparation:

    • Dissolve this compound in Cremophor® EL first.

    • Add the PBS gradually while vortexing to form a clear solution.

    • Prepare a stock solution of 5 mg/mL for a final dose of 10 mg/kg in a typical injection volume of 200 µL for a 25g mouse.

4.1.2. Intraperitoneal (i.p.) Administration

  • Vehicle: 9:1 (v/v) mixture of peanut oil and DMSO.

  • Preparation:

    • Dissolve this compound in DMSO.

    • Add the peanut oil and mix thoroughly.

    • The final concentration should be calculated based on the desired dose (e.g., 100 mg/kg) and a standard injection volume.

4.1.3. Oral (p.o.) Administration

  • While oral administration has been mentioned with an approximate bioavailability of 25%, a specific vehicle and protocol for oral gavage are not detailed in the reviewed literature. Researchers may consider formulating this compound in a vehicle such as 0.5% methylcellulose or exploring its solubility in drinking water for ad libitum administration.

In Vivo Hypertension Model Workflow

This protocol outlines a typical workflow for evaluating the antihypertensive effects of this compound in a mouse model.

InVivo_Hypertension_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rats or Angiotensin II-induced Hypertensive Mice) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Baseline_BP Measure Baseline Blood Pressure (e.g., via tail-cuff or telemetry) Acclimatization->Baseline_BP Randomization Randomize into Groups (Vehicle, this compound doses) Baseline_BP->Randomization Administration Administer this compound (e.g., 100 mg/kg i.p.) Randomization->Administration Formulation Prepare this compound Formulation Formulation->Administration BP_Monitoring Monitor Blood Pressure (at various time points post-dose) Administration->BP_Monitoring Data_Analysis Analyze Blood Pressure Data BP_Monitoring->Data_Analysis Tissue_Collection Optional: Collect Tissues (e.g., aorta, heart for ex vivo analysis) Data_Analysis->Tissue_Collection

References

Application Notes and Protocols for SKA-121 Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SKA-121, a positive allosteric modulator of the KCa3.1 potassium channel, in mouse models. The information compiled herein is intended to facilitate the design and execution of in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

This compound is a selective activator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4).[1][2] It functions as a positive allosteric modulator, increasing the channel's sensitivity to intracellular calcium.[2] The activation of KCa3.1 channels on endothelial cells leads to hyperpolarization, which in turn causes vasodilation and a reduction in blood pressure.[3] this compound exhibits an EC50 of 109 nM for KCa3.1 and demonstrates high selectivity over other potassium and sodium channels.

Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and pharmacokinetic parameters of this compound in mouse models.

Table 1: In Vivo Dosage and Administration of this compound in Mice

ParameterDosage/ConcentrationAdministration RouteVehicleObserved Effect
Effective Dose 100 mg/kgIntraperitoneal (i.p.)Peanut oil/DMSO (9:1 v/v)Significantly lowered mean arterial blood pressure in normotensive and hypertensive mice.
Ineffective Dose 30 mg/kgIntraperitoneal (i.p.)Peanut oil/DMSO (9:1 v/v)No significant alteration in mean arterial pressure.
Intravenous Dose 10 mg/kgIntravenous (i.v.)10% CremophorEL and 90% phosphate-buffered salineData on specific effects at this dosage were not detailed in the reviewed sources.

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValueRoute of Administration
Half-life ~20 minutesIntraperitoneal
Oral Bioavailability ~25%Oral
Plasma Concentration 21.3 ± 2.4 µM (at 5 minutes)100 mg/kg i.p.
483 ± 231 nM (at 1 hour)100 mg/kg i.p.
53 ± 44 nM (at 4 hours)100 mg/kg i.p.

Experimental Protocols

Preparation of this compound Formulations

3.1.1. For Intraperitoneal (i.p.) Administration:

  • Vehicle: A mixture of 90% peanut oil and 10% Dimethyl Sulfoxide (DMSO).

  • Preparation Steps:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in DMSO. The volume of DMSO should be 10% of the final desired volume.

    • Add peanut oil to reach the final volume.

    • Vortex the solution thoroughly to ensure homogeneity before administration.

3.1.2. For Intravenous (i.v.) Administration:

  • Vehicle: A mixture of 10% Cremophor® EL and 90% phosphate-buffered saline (PBS).

  • Preparation Steps:

    • Dissolve the required amount of this compound in Cremophor® EL.

    • Gradually add PBS while mixing to achieve the final desired concentration.

    • Ensure the solution is clear and free of precipitates before injection.

Administration Protocols

3.2.1. Intraperitoneal (i.p.) Injection:

  • Animal Restraint: Manually restrain the mouse, ensuring the abdomen is accessible.

  • Injection Site: The lower right quadrant of the abdomen is recommended to avoid puncture of the cecum or urinary bladder.

  • Procedure:

    • Use a sterile 25-27 gauge needle.

    • Insert the needle at a shallow angle (approximately 30-45 degrees) into the peritoneal cavity.

    • Gently aspirate to confirm that the needle has not entered a blood vessel or internal organ.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

3.2.2. Oral Administration (Gavage):

  • Note: Given the reported oral bioavailability of ~25%, oral administration is a viable, less invasive alternative.

  • Procedure:

    • Prepare the this compound solution in a suitable, non-toxic vehicle.

    • Use a proper size and type of gavage needle for mice.

    • Gently guide the gavage needle along the upper palate and down the esophagus into the stomach.

    • Administer the compound slowly.

    • For chronic studies, voluntary oral administration by incorporating the drug into a palatable jelly can be considered to minimize stress.

Efficacy Evaluation: Blood Pressure Monitoring
  • Methodology: Continuous blood pressure monitoring using radiotelemetry is the preferred method for obtaining accurate and stress-free measurements in conscious mice.

  • Protocol Outline:

    • Transmitter Implantation: Surgically implant a telemetry transmitter with the catheter placed in the carotid or femoral artery.

    • Recovery: Allow the animals to recover for at least one week post-surgery.

    • Baseline Measurement: Record baseline blood pressure and heart rate for 24-48 hours to establish a stable diurnal rhythm.

    • Administration: Administer this compound or the vehicle control.

    • Data Acquisition: Continuously monitor blood pressure and heart rate. The primary hypotensive effect of this compound is expected to be rapid, consistent with its short half-life.

    • Data Analysis: Compare the post-administration cardiovascular parameters to the baseline values and between the treatment and control groups.

Visualizations

Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell SKA121 This compound KCa31 KCa3.1 Channel SKA121->KCa31 Activates K_efflux K⁺ Efflux KCa31->K_efflux Ca2 Intracellular Ca²⁺ Ca2->KCa31 Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to

Caption: this compound signaling pathway in the vasculature.

Experimental_Workflow start Start implant Telemetry Device Implantation start->implant recovery 1-Week Surgical Recovery implant->recovery baseline 24-48 hr Baseline Blood Pressure Recording recovery->baseline treatment This compound or Vehicle Administration (e.g., 100 mg/kg i.p.) baseline->treatment monitoring Continuous Post-Dose Blood Pressure Monitoring treatment->monitoring analysis Data Analysis monitoring->analysis end End analysis->end Logical_Relationship dose This compound Dose (i.p.) low_dose 30 mg/kg dose->low_dose high_dose 100 mg/kg dose->high_dose no_effect No Significant BP Change low_dose->no_effect effect Significant BP Lowering high_dose->effect

References

SKA-121 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or SK4).[1][2] As a positive gating modulator, this compound increases the apparent calcium sensitivity of the KCa3.1 channel, leading to its opening at lower intracellular calcium concentrations.[2][3] This activity results in membrane hyperpolarization and has been shown to induce vasodilation and lower blood pressure in preclinical models. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common experimental settings.

Physicochemical and Pharmacological Properties

This compound is a small molecule with the chemical formula C₁₂H₁₀N₂O and a molecular weight of 198.23 g/mol . Its primary biological effect is the selective activation of KCa3.1 channels.

Solubility Data
SolventConcentrationReference
DMSO≥ 42.86 mg/mL (216.22 mM)
DMSOup to 100 mM
Ethanolup to 50 mM
Pharmacological Data
ParameterValueTarget/ModelReference
EC₅₀ 109 nMKCa3.1
EC₅₀ 4.4 µMKCa2.3
EC₅₀ 8.7 µMKCa2.1
EC₅₀ 6.8 µMKCa2.2
Selectivity ~40-fold vs. KCa2.3
Selectivity 200 to 400-fold vs. KV and NaV channels
In Vivo Effect Significantly lowers mean arterial blood pressureNormotensive and hypertensive mice (100 mg/kg, i.p.)

Experimental Protocols

Preparation of Stock Solutions

1. High-Concentration DMSO Stock (e.g., 100 mM):

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 100 mM stock solution from 1 mg of this compound (MW: 198.23), add 50.45 µL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.

2. Ethanol Stock (e.g., 50 mM):

  • Materials: this compound powder, absolute ethanol.

  • Procedure:

    • Follow the same initial steps as for the DMSO stock.

    • Add the calculated volume of absolute ethanol. For a 50 mM stock from 1 mg of this compound, add 100.9 µL of ethanol.

    • Vortex to ensure complete dissolution.

  • Storage: Store at -20°C.

In Vitro Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guideline for assessing the effect of this compound on KCa3.1 currents.

  • Cell Preparation: Use a cell line stably expressing human KCa3.1 channels (e.g., HEK293 or CHO cells).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and a Ca²⁺-EGTA buffer system to clamp the free Ca²⁺ concentration at a sub-maximal level for KCa3.1 activation (e.g., 250 nM). Adjust pH to 7.2 with KOH.

  • Procedure:

    • Prepare fresh dilutions of this compound from the stock solution into the external solution on the day of the experiment.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.

    • Obtain a stable baseline current by perfusing the cell with the external solution.

    • Apply increasing concentrations of this compound via the perfusion system.

    • Record the potentiation of the KCa3.1 current at each concentration.

    • To confirm the effect is mediated by KCa3.1, the potentiation by this compound should be blocked by a specific KCa3.1 inhibitor like TRAM-34.

In Vivo Experimental Protocols

1. Intraperitoneal (i.p.) Administration in Mice:

  • Vehicle: A mixture of peanut oil and DMSO (9:1 v/v).

  • Preparation of Dosing Solution (for a 100 mg/kg dose):

    • Dissolve the required amount of this compound in DMSO first.

    • Add the peanut oil to the desired final volume and vortex thoroughly to create a uniform suspension.

    • For a 20g mouse receiving a 100 mg/kg dose, you would need 2 mg of this compound. If the injection volume is 100 µL, the final concentration of the dosing solution should be 20 mg/mL.

  • Administration: Administer the prepared solution via intraperitoneal injection.

2. Intravenous (i.v.) Administration in Mice:

  • Vehicle: A mixture of 10% Cremophor EL and 90% phosphate-buffered saline (PBS).

  • Preparation of Dosing Solution (e.g., 5 mg/mL):

    • Dissolve this compound in Cremophor EL first.

    • Add PBS gradually while vortexing to maintain a clear solution.

  • Administration: Inject the solution into the tail vein.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro characterization.

SKA121_Signaling_Pathway cluster_cell Cell Membrane KCa31 KCa3.1 Channel Intracellular Intracellular K_efflux K⁺ Efflux KCa31->K_efflux opens CaM Calmodulin (CaM) CaM->KCa31 gates Ca2_ion Ca²⁺ Ca2_ion->CaM binds SKA121 This compound SKA121->KCa31 positively modulates Extracellular Extracellular Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: Mechanism of action of this compound on the KCa3.1 channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare this compound Stock Solution (DMSO/EtOH) working Dilute to Working Concentrations in External Solution stock->working application Apply this compound Concentrations working->application patch Whole-Cell Patch Clamp on KCa3.1-expressing cells baseline Record Baseline Current patch->baseline baseline->application record Record Potentiated Current application->record dose_response Generate Dose-Response Curve record->dose_response ec50 Calculate EC₅₀ dose_response->ec50

Caption: In vitro characterization workflow for this compound.

References

Application Notes and Protocols for SKA-121 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4).[1][2] These channels are expressed in various cell types, including endothelial cells, vascular smooth muscle cells, and lymphocytes, where they play a crucial role in regulating membrane potential and cellular function.[3][4] As a positive gating modulator, this compound increases the apparent calcium sensitivity of KCa3.1 channels, leading to their activation at lower intracellular calcium concentrations.[5] This application note provides detailed protocols for the use of this compound in whole-cell patch clamp electrophysiology to characterize its effects on KCa3.1 channels.

Mechanism of Action

This compound binds to a site on the KCa3.1 channel, distinct from the pore, and allosterically enhances its opening in the presence of intracellular calcium. This positive modulation results in membrane hyperpolarization, which can influence a variety of cellular processes, including vasodilation and cell proliferation.

cluster_cell Cell Membrane cluster_out Extracellular KCa31 KCa3.1 Channel K_out K⁺ Efflux KCa31->K_out facilitates CaM Calmodulin (CaM) CaM->KCa31 activates Ca Intracellular Ca²⁺ Ca->CaM binds SKA121 This compound SKA121->KCa31 positively modulates Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization leads to

Figure 1: Signaling pathway of this compound action on KCa3.1 channels.

Data Presentation

The following table summarizes the quantitative data for this compound based on published literature.

ParameterValueChannelCommentsReference
EC₅₀ 109 nMHuman KCa3.1Determined by whole-cell patch clamp.
EC₅₀ 4.4 µMHuman KCa2.3 (SK3)Demonstrates ~40-fold selectivity for KCa3.1 over KCa2.3.
EC₅₀ 6.8 µMHuman KCa2.2 (SK2)High selectivity over KCa2.2.
EC₅₀ 8.7 µMHuman KCa2.1 (SK1)High selectivity over KCa2.1.
Selectivity 200- to 400-foldKᵥ, Naᵥ, and Caᵥ channelsHighly selective over various voltage-gated ion channels.

Experimental Protocols

Cell Preparation

This protocol is optimized for cultured endothelial cells or HEK293 cells stably expressing human KCa3.1.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Glass coverslips

Procedure:

  • Culture cells in appropriate medium supplemented with FBS and antibiotics.

  • For electrophysiology, seed cells onto glass coverslips in 35 mm culture dishes at a low density to allow for easy isolation of single cells for patching.

  • Allow cells to adhere and grow for 24-48 hours before recording.

  • On the day of the experiment, replace the culture medium with the external bath solution.

Solutions

External (Bath) Solution (in mM):

  • 140 NaCl

  • 4 KCl

  • 2 CaCl₂

  • 1 MgCl₂

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

  • Adjust osmolarity to ~310 mOsm with sucrose.

Internal (Pipette) Solution (in mM):

  • 125 K-Gluconate

  • 10 KCl

  • 1 MgCl₂

  • 10 HEPES

  • 1 EGTA

  • 0.78 CaCl₂ (for a calculated free [Ca²⁺] of ~250 nM to allow for activation by this compound)

  • 3 Na₂ATP

  • 0.5 MgGTP

  • Adjust pH to 7.2 with KOH.

  • Adjust osmolarity to ~290 mOsm with sucrose.

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in high-quality DMSO.

  • Store aliquots at -20°C.

  • On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

Whole-Cell Patch Clamp Protocol

Equipment:

  • Patch clamp amplifier and digitizer

  • Micromanipulator

  • Inverted microscope with appropriate optics

  • Perfusion system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Identify a healthy, isolated cell for recording.

  • Approach the cell with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

  • Establish the whole-cell configuration by applying a brief pulse of suction to rupture the membrane patch.

  • Allow the cell to equilibrate with the internal solution for 3-5 minutes before starting the recording.

  • Set the amplifier to voltage-clamp mode with a holding potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., a 200 ms ramp from -120 mV to +40 mV) every 10-20 seconds to elicit KCa3.1 currents.

  • After obtaining a stable baseline current, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Record the potentiation of the KCa3.1 current by this compound.

  • To determine the EC₅₀, apply increasing concentrations of this compound and measure the corresponding current potentiation.

cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Solution_Prep Prepare Solutions (Internal, External, this compound) Cell_Culture->Solution_Prep Pipette_Pull Pull & Fill Patch Pipette Solution_Prep->Pipette_Pull Seal Approach Cell & Form Giga-ohm Seal Pipette_Pull->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Current (Voltage Ramp) Whole_Cell->Baseline SKA121_App Apply this compound via Perfusion Baseline->SKA121_App Record_Effect Record Potentiated Current SKA121_App->Record_Effect EC50 Concentration-Response Curve (EC₅₀) Record_Effect->EC50

Figure 2: Experimental workflow for patch clamp analysis of this compound.

Logical Relationships of this compound Effects

The high selectivity of this compound for KCa3.1 over other ion channels is a key feature for its use as a pharmacological tool.

cluster_targets Ion Channel Targets cluster_effects Functional Effects SKA121 This compound KCa31 KCa3.1 SKA121->KCa31 High Affinity KCa2x KCa2.x Channels (SK1-3) SKA121->KCa2x Low Affinity Other_Channels Kv, Nav, Cav Channels SKA121->Other_Channels Negligible Affinity High_Potency High Potency Activation (nM range) KCa31->High_Potency Low_Potency Low Potency Activation (µM range) KCa2x->Low_Potency No_Effect No Significant Effect Other_Channels->No_Effect

Figure 3: Logical relationship of this compound's selectivity and effects.

Troubleshooting

  • No Giga-ohm seal formation: Ensure the cell membrane and pipette tip are clean. Use healthy, well-adhered cells. The osmolarity difference between the internal and external solutions should be appropriate.

  • Unstable recording: Ensure the recording setup is free from vibrations. Check the grounding of the equipment.

  • No response to this compound: Verify the expression of KCa3.1 channels in the chosen cell type. Ensure the intracellular free calcium concentration is sufficient to permit channel activation. Prepare fresh dilutions of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 channels. The protocols outlined in this application note provide a framework for researchers to investigate the effects of this compound using patch clamp electrophysiology, facilitating further understanding of KCa3.1 channel function and its potential as a therapeutic target.

References

Application Notes and Protocols for SKA-121 in Vasodilation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1] These channels are predominantly expressed in the endothelium of blood vessels and play a crucial role in regulating vascular tone. Activation of KCa3.1 channels by this compound leads to endothelial cell hyperpolarization, which in turn causes vasodilation, making it a valuable tool for investigating cardiovascular physiology and a potential therapeutic agent for hypertensive disorders.[1][2] These application notes provide a comprehensive overview of the use of this compound in vasodilation research, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

This compound acts as a positive allosteric modulator of KCa3.1 channels, meaning it enhances the channel's sensitivity to intracellular calcium. This leads to an increased open probability of the channel at a given calcium concentration. The efflux of potassium ions (K+) through the activated KCa3.1 channels results in hyperpolarization of the endothelial cell membrane. This hyperpolarization is conducted to the adjacent vascular smooth muscle cells (VSMCs) via myoendothelial gap junctions. The change in membrane potential in VSMCs leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and ultimately causing smooth muscle relaxation and vasodilation.

Data Presentation

The following tables summarize the quantitative data for this compound, providing key parameters for its use in experimental settings.

Table 1: Potency and Selectivity of this compound

ParameterValueChannelReference
EC50109 nMKCa3.1
EC504.4 µMKCa2.3
Selectivity~40-foldKCa3.1 over KCa2.3
Selectivity200 to 400-foldKCa3.1 over KV and NaV channels

Table 2: In Vivo Efficacy of this compound

Animal ModelDoseEffectReference
Normotensive Mice100 mg/kg (i.p.)Significant lowering of mean arterial blood pressure
Hypertensive Mice100 mg/kg (i.p.)Significant lowering of mean arterial blood pressure

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay using Pressure Myography

This protocol describes the assessment of this compound-induced vasodilation in isolated small resistance arteries, such as mesenteric arteries, using a pressure myograph system.

Materials:

  • Isolated resistance artery (e.g., third-order mesenteric artery)

  • Pressure myograph system

  • Physiological Salt Solution (PSS), composition in mM: 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 0.026 EDTA, 5.5 glucose

  • Phenylephrine (PE) or other vasoconstrictor

  • This compound stock solution (in DMSO)

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection microscope and tools

Procedure:

  • Artery Dissection and Mounting:

    • Isolate a segment of the desired artery (approximately 2 mm in length) in ice-cold PSS.

    • Carefully clean the artery of surrounding adipose and connective tissue under a dissection microscope.

    • Mount the artery segment onto two glass cannulas in the chamber of the pressure myograph.

    • Secure the artery to the cannulas with sutures.

  • Equilibration:

    • Perfuse and superfuse the artery with PSS bubbled with carbogen gas at 37°C.

    • Pressurize the artery to a physiological pressure (e.g., 60-80 mmHg for mesenteric arteries) and allow it to equilibrate for 30-60 minutes until a stable myogenic tone develops.

  • Viability Check:

    • To assess the viability of the artery, induce a maximal contraction by adding a high potassium solution (e.g., PSS with equimolar substitution of NaCl with KCl).

    • Wash out the high potassium solution and allow the artery to return to its baseline tone.

  • Pre-constriction:

    • Induce a submaximal contraction (e.g., 50-70% of maximal contraction) with a vasoconstrictor such as phenylephrine (typically 1-10 µM).

    • Allow the contraction to stabilize.

  • Dose-Response Curve Generation:

    • Once a stable pre-constriction is achieved, add cumulative concentrations of this compound to the superfusion solution.

    • Start with a low concentration (e.g., 1 nM) and increase in logarithmic steps (e.g., up to 10 µM).

    • Allow the vessel diameter to stabilize at each concentration before adding the next.

    • Record the internal diameter of the artery at each concentration.

  • Data Analysis:

    • Calculate the percentage of vasodilation at each this compound concentration relative to the pre-constriction tone.

    • Plot the dose-response curve and calculate the EC50 value.

Protocol 2: In Vivo Blood Pressure Measurement in Mice

This protocol outlines the procedure for measuring the effect of this compound on arterial blood pressure in anesthetized or conscious mice using telemetry.

Materials:

  • Mice (normotensive or hypertensive strains)

  • This compound solution for injection (e.g., dissolved in a vehicle such as 10% Cremophor EL in saline)

  • Anesthetic (if applicable)

  • Blood pressure telemetry system or tail-cuff plethysmography system

  • Intraperitoneal (i.p.) or intravenous (i.v.) injection supplies

Procedure:

  • Animal Preparation:

    • For telemetry studies, surgically implant the telemetry probe according to the manufacturer's instructions and allow for a recovery period.

    • For tail-cuff measurements, acclimatize the mice to the restraining device for several days before the experiment.

  • Baseline Blood Pressure Measurement:

    • Record the baseline mean arterial blood pressure (MAP) and heart rate for a stable period before drug administration.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., i.p. injection of 100 mg/kg).

    • Administer vehicle to a control group of animals.

  • Post-injection Monitoring:

    • Continuously monitor and record MAP and heart rate for a defined period after injection (e.g., up to several hours).

  • Data Analysis:

    • Calculate the change in MAP from baseline at different time points after this compound or vehicle administration.

    • Compare the effects of this compound between treated and control groups and between normotensive and hypertensive animals.

Signaling Pathways and Experimental Workflows

This compound-Induced Vasodilation Signaling Pathway

The primary signaling pathway for this compound-induced vasodilation involves the activation of KCa3.1 channels on endothelial cells, leading to hyperpolarization and subsequent relaxation of vascular smooth muscle cells.

SKA121_Vasodilation_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell SKA121 This compound KCa31 KCa3.1 Channel SKA121->KCa31 Positive Allosteric Modulation K_efflux K⁺ Efflux KCa31->K_efflux Ca2_in ↑ Intracellular Ca²⁺ Ca2_in->KCa31 Activation Hyperpolarization_EC Endothelial Hyperpolarization K_efflux->Hyperpolarization_EC MEGJ Myoendothelial Gap Junction Hyperpolarization_EC->MEGJ Hyperpolarization_VSMC VSMC Hyperpolarization MEGJ->Hyperpolarization_VSMC VGCC Voltage-Gated Ca²⁺ Channels (L-type) Hyperpolarization_VSMC->VGCC Inhibition Ca2_influx ↓ Ca²⁺ Influx VGCC->Ca2_influx Relaxation Vasodilation Ca2_influx->Relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Workflow for Ex Vivo Vasodilation Assay

The following diagram illustrates the key steps in performing an ex vivo vasodilation assay with this compound using pressure myography.

ExVivo_Workflow A Isolate Resistance Artery B Mount on Pressure Myograph A->B C Equilibrate under Physiological Pressure B->C D Assess Viability (High K⁺) C->D E Pre-constrict with Phenylephrine D->E F Cumulative Addition of this compound E->F G Record Arterial Diameter F->G H Analyze Dose-Response and Calculate EC50 G->H

Caption: Experimental workflow for ex vivo vasodilation assay.

Potential Contribution of Nitric Oxide (NO) and Prostanoids

While the primary mechanism of this compound-induced vasodilation is through endothelium-derived hyperpolarization, the activation of KCa3.1 can also indirectly influence the production of other vasodilators like nitric oxide (NO) and prostacyclin (PGI2). The initial hyperpolarization can increase the driving force for Ca2+ entry, potentially leading to activation of endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX). To investigate these contributions, experiments can be performed in the presence of inhibitors.

Inhibitor_Logic cluster_Investigation Investigating NO and Prostanoid Contribution SKA121_Response This compound-induced Vasodilation LNAME L-NAME (NOS inhibitor) SKA121_Response->LNAME Pre-treat with Indomethacin Indomethacin (COX inhibitor) SKA121_Response->Indomethacin Pre-treat with Attenuated_Response Attenuated Vasodilation? LNAME->Attenuated_Response No_Change No Change in Vasodilation? LNAME->No_Change Indomethacin->Attenuated_Response Indomethacin->No_Change

Caption: Logic diagram for investigating NO/Prostanoid involvement.

References

Unlocking the Vasodilatory Potential of SKA-121 in Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-121 is a potent and selective small-molecule activator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2] This channel is predominantly expressed in the vascular endothelium and plays a crucial role in regulating vascular tone. Activation of KCa3.1 leads to hyperpolarization of endothelial cells, which in turn causes vasodilation and a subsequent reduction in blood pressure.[2][3][4] These characteristics make this compound a valuable pharmacological tool for investigating the role of KCa3.1 in cardiovascular physiology and a potential therapeutic agent for the management of hypertension.

This document provides detailed application notes and experimental protocols for the use of this compound in hypertension research, aimed at guiding researchers, scientists, and drug development professionals in their preclinical studies.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the KCa3.1 channel. It binds to a site distinct from the calcium-binding site, increasing the channel's sensitivity to intracellular calcium. This leads to an increased open probability of the channel at a given calcium concentration, resulting in potassium ion efflux and membrane hyperpolarization.

The activation of KCa3.1 by this compound initiates a signaling cascade that ultimately leads to vasodilation:

SKA121_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell SKA121 This compound KCa31 KCa3.1 Channel SKA121->KCa31 activates K_efflux K+ Efflux KCa31->K_efflux CaM Calmodulin (CaM) CaM->KCa31 binds Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization EDHF Endothelium-Derived Hyperpolarizing Factor (EDHF) Hyperpolarization->EDHF VSMC_Hyperpolarization Hyperpolarization EDHF->VSMC_Hyperpolarization Ca_channels Voltage-gated Ca2+ Channels (VGCCs) VSMC_Hyperpolarization->Ca_channels inhibits Ca_influx Decreased Ca2+ Influx Ca_channels->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy and Selectivity

ParameterValueSpecies/Cell LineReference
EC50 for KCa3.1 109 nM-
EC50 for KCa2.3 4.4 µM-
Selectivity (KCa2.3/KCa3.1) ~40-fold-
Selectivity over KV and NaV channels 200 to 400-fold-

Table 2: In Vivo Efficacy in Murine Models of Hypertension

Animal ModelThis compound DoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Reference
Normotensive Mice 100 mg/kgIntraperitoneal (i.p.)↓ ~20 mmHg
Hypertensive Mice 100 mg/kgIntraperitoneal (i.p.)↓ ~25 mmHg
Normotensive Mice 30 mg/kgIntraperitoneal (i.p.)No significant change

Table 3: Pharmacokinetic Properties in Mice

ParameterValueRoute of AdministrationReference
Half-life (t1/2) ~20 minutesIntraperitoneal (i.p.)
Oral Bioavailability ~25%Oral (p.o.)

Experimental Protocols

In Vivo Hypertension Studies in Mice

This protocol describes the induction of hypertension in mice using Angiotensin II and the subsequent evaluation of this compound's effects on blood pressure.

InVivo_Workflow cluster_prep Preparation cluster_induction Hypertension Induction cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6J mice) AngII_Pump_Prep Angiotensin II Osmotic Pump Preparation Animal_Acclimatization->AngII_Pump_Prep Pump_Implantation Osmotic Pump Implantation (Subcutaneous) AngII_Pump_Prep->Pump_Implantation BP_Monitoring_Baseline Baseline Blood Pressure Measurement (Telemetry/Tail-cuff) Pump_Implantation->BP_Monitoring_Baseline SKA121_Admin This compound Administration (e.g., 100 mg/kg, i.p.) BP_Monitoring_Baseline->SKA121_Admin Vehicle_Admin Vehicle Administration (e.g., Peanut oil/DMSO) BP_Monitoring_Baseline->Vehicle_Admin BP_Monitoring_Post Post-treatment Blood Pressure Monitoring SKA121_Admin->BP_Monitoring_Post Vehicle_Admin->BP_Monitoring_Post Data_Analysis Data Analysis and Statistical Comparison BP_Monitoring_Post->Data_Analysis

Caption: Experimental workflow for in vivo hypertension studies.

Materials:

  • Male C57BL/6J mice (12 weeks old)

  • Angiotensin II

  • Osmotic minipumps (e.g., Alzet)

  • This compound

  • Vehicle solution (e.g., 9:1 v/v peanut oil/DMSO or 10% CremophorEL/90% PBS)

  • Anesthesia (e.g., isoflurane)

  • Blood pressure monitoring system (telemetry or tail-cuff)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.

  • Hypertension Induction:

    • Prepare osmotic minipumps containing Angiotensin II to deliver a continuous infusion (e.g., 400-1000 ng/kg/min) for 2-4 weeks.

    • Anesthetize the mice and subcutaneously implant the osmotic minipumps.

    • Allow mice to recover for at least 3 days post-surgery.

  • Blood Pressure Measurement:

    • Measure baseline systolic and diastolic blood pressure using a telemetry system or a non-invasive tail-cuff method.

  • This compound Administration:

    • Prepare a stock solution of this compound in the chosen vehicle. For intraperitoneal (i.p.) injection, a common dose is 100 mg/kg.

    • Administer the prepared this compound solution or vehicle control to the mice.

  • Post-Treatment Monitoring:

    • Continuously monitor blood pressure for several hours post-administration to observe the acute effects of this compound.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) from baseline for both the this compound treated and vehicle control groups.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Ex Vivo Vasodilation Assay using Wire Myography

This protocol details the methodology for assessing the vasodilatory effects of this compound on isolated arterial segments.

Caption: Experimental workflow for ex vivo wire myography.

Materials:

  • Isolated arterial segments (e.g., mesenteric or coronary arteries)

  • Wire myograph system

  • Physiological Salt Solution (PSS), oxygenated with 95% O2 / 5% CO2

  • High potassium PSS (KPSS)

  • Vasoconstrictor (e.g., Phenylephrine, U46619)

  • Endothelium-dependent vasodilator (e.g., Acetylcholine, Bradykinin)

  • This compound

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Isolate arterial segments (e.g., second-order mesenteric arteries) in cold PSS.

    • Carefully clean the arteries of surrounding adipose and connective tissue.

    • Cut the arteries into small rings (approximately 2 mm in length).

  • Vessel Mounting:

    • Mount the arterial rings on the two wires of the wire myograph chamber.

    • Submerge the mounted vessels in PSS at 37°C and bubble with 95% O2 / 5% CO2.

  • Equilibration and Viability Testing:

    • Allow the vessels to equilibrate for at least 30 minutes.

    • Perform a normalization procedure to determine the optimal resting tension.

    • Assess the viability of the vessels by challenging them with KPSS.

    • Verify the integrity of the endothelium by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction.

  • Experimental Protocol:

    • Wash the vessels with PSS and allow them to return to baseline tension.

    • Pre-constrict the arterial rings to approximately 80% of their maximal response to KPSS using a vasoconstrictor.

    • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.

  • Data Acquisition and Analysis:

    • Record the changes in isometric tension throughout the experiment.

    • Express the relaxation responses as a percentage of the pre-constriction tension.

    • Construct a dose-response curve and calculate the EC50 value for this compound.

Conclusion

This compound is a valuable research tool for elucidating the role of the KCa3.1 channel in the regulation of vascular tone and blood pressure. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their investigations into the pathophysiology and potential treatment of hypertension. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of this important therapeutic target.

References

SKA-121: A Pharmacological Tool for Probing KCa3.1 Channel Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). This channel plays a crucial role in regulating membrane potential and calcium signaling in a variety of cell types, including immune cells, endothelial cells, and fibroblasts.[1] Its involvement in cellular processes such as activation, proliferation, and migration has made it an attractive therapeutic target for a range of diseases, including autoimmune disorders, fibrosis, and cancer.[1] this compound, by sensitizing the KCa3.1 channel to intracellular calcium, serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of this channel. These application notes provide detailed protocols for the use of this compound in key in vitro and in vivo experimental paradigms.

Data Presentation

Physicochemical Properties and Solubility
PropertyValueReference
Chemical Name5-Methylnaphth[2,1-d]oxazol-2-amine[2]
Molecular Weight198.23 g/mol [3]
Purity≥98% (HPLC)[3]
SolubilitySoluble to 100 mM in DMSO and to 50 mM in ethanol
StorageStore at -20°C
Pharmacological Properties
ParameterValueSpecies/Assay ConditionReference
Potency
EC50 for KCa3.1109 nMWhole-cell patch-clamp with 250 nM free Ca2+
109 ± 14 nM
Selectivity
EC50 for KCa2.18,700 nM
EC50 for KCa2.26,800 nM
EC50 for KCa2.34.4 µM (4,400 nM)
Selectivity for KCa3.1 over KCa2.3~40-fold
Selectivity over KV and NaV channels200 to 400-fold
Pharmacokinetics (Mouse)
Administration RouteIntraperitoneal (i.p.)
Dose100 mg/kg
VehiclePeanut oil/DMSO (9:1 v/v)
Half-life~20 minutes
Plasma Concentration (5 min)21.3 ± 2.4 µM
Plasma Concentration (1 hour)483 ± 231 nM
Plasma Concentration (4 hours)53 ± 44 nM
Oral Bioavailability~25%

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the characterization of this compound's effect on KCa3.1 channels expressed in a heterologous system (e.g., HEK293 or CHO cells) or in primary cells endogenously expressing the channel.

Materials:

  • Cells expressing KCa3.1 channels

  • Borosilicate glass capillaries

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Perfusion system

  • This compound

  • TRAM-34 (KCa3.1 blocker, for control experiments)

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose. Bubble with 95% O2/5% CO2.

  • Internal (Pipette) Solution: Composition may vary, but a typical K-gluconate based solution is used. To study KCa3.1, the free Ca2+ concentration is buffered to a specific level (e.g., 250 nM) using Ca2+-EGTA buffers.

Procedure:

  • Prepare stock solutions of this compound in DMSO (e.g., 10-100 mM).

  • On the day of the experiment, dilute the this compound stock solution into the external solution to the desired final concentrations.

  • Culture cells expressing KCa3.1 on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution containing a defined free Ca2+ concentration (e.g., 250 nM).

  • Obtain a gigaohm seal on a target cell and establish the whole-cell configuration.

  • Record baseline KCa3.1 currents using a voltage ramp protocol (e.g., from -120 mV to +40 mV).

  • Perfuse the cell with the external solution containing this compound at the desired concentration (e.g., 100 nM to 1 µM).

  • Record the potentiated KCa3.1 currents.

  • To confirm the specificity of the effect, co-apply the KCa3.1 blocker TRAM-34 (e.g., 1 µM) with this compound.

Expected Results: Application of this compound should lead to a significant potentiation of the KCa3.1-mediated outward current. This effect should be reversible upon washout and blocked by TRAM-34. This compound shifts the Ca2+ concentration-response curve of KCa3.1 to the left, indicating it increases the channel's sensitivity to intracellular Ca2+.

Ex Vivo Vasodilation Assay

This protocol outlines a method to assess the ability of this compound to potentiate endothelium-dependent vasodilation in isolated arterial rings.

Materials:

  • Isolated arterial segments (e.g., porcine coronary arteries)

  • Wire myograph system

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Bradykinin (or other endothelium-dependent vasodilator)

  • Phenylephrine (or other vasoconstrictor)

  • This compound

  • Carbogen (95% O2/5% CO2)

Procedure:

  • Dissect and clean arterial segments and mount them in a wire myograph system containing Krebs-Henseleit solution bubbled with carbogen at 37°C.

  • Equilibrate the arterial rings under a resting tension.

  • Pre-constrict the arterial rings with a vasoconstrictor like phenylephrine to achieve a stable submaximal contraction.

  • Generate a cumulative concentration-response curve for an endothelium-dependent vasodilator such as bradykinin.

  • Wash out the bradykinin and allow the rings to return to the pre-constricted tension.

  • Incubate the arterial rings with this compound at a relevant concentration (e.g., 1 µM) for a defined period.

  • Repeat the cumulative concentration-response curve for bradykinin in the presence of this compound.

Expected Results: In the presence of this compound, the concentration-response curve for bradykinin should be shifted to the left, indicating that this compound potentiates endothelium-dependent vasodilation. This occurs because the activation of endothelial cells by bradykinin leads to an increase in intracellular Ca2+, which in the presence of this compound, more effectively activates KCa3.1, leading to hyperpolarization and subsequent relaxation of the surrounding smooth muscle.

In Vivo Blood Pressure Measurement in Mice

This protocol describes the use of this compound to investigate the role of KCa3.1 in regulating blood pressure in mice.

Materials:

  • C57Bl/6J mice (and KCa3.1 knockout mice as a negative control)

  • This compound

  • Vehicle (e.g., peanut oil/DMSO, 9:1 v/v)

  • Blood pressure monitoring system (e.g., telemetry or tail-cuff)

  • Dosing syringes and needles

Procedure:

  • Acclimatize mice to the blood pressure measurement procedure to minimize stress-induced fluctuations.

  • Record baseline blood pressure and heart rate.

  • Prepare a solution of this compound in the vehicle.

  • Administer this compound intraperitoneally (i.p.) at a dose of 100 mg/kg. A vehicle control group should also be included.

  • Monitor blood pressure and heart rate continuously or at regular intervals post-injection.

  • For specificity, perform the same experiment in KCa3.1 knockout mice.

Expected Results: Administration of this compound is expected to cause a significant decrease in mean arterial blood pressure in wild-type mice. This effect should be absent or significantly attenuated in KCa3.1 knockout mice, confirming the target specificity of this compound's in vivo effects.

Visualizations

KCa31_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Agonist e.g., Bradykinin Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 KCa31 KCa3.1 Channel K_efflux K⁺ Efflux KCa31->K_efflux ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Ca2 [Ca²⁺]i Ca2_release->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Calmodulin->KCa31 SKA121 This compound SKA121->KCa31 Positive Allosteric Modulation Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: KCa3.1 signaling pathway and the action of this compound.

Experimental_Workflow_Patch_Clamp Start Start Prepare_Cells Prepare KCa3.1-expressing cells Start->Prepare_Cells Prepare_Solutions Prepare external and internal solutions Prepare_Cells->Prepare_Solutions Pull_Pipette Pull patch pipette (3-7 MΩ) Prepare_Solutions->Pull_Pipette Whole_Cell Establish whole-cell configuration Pull_Pipette->Whole_Cell Record_Baseline Record baseline KCa3.1 current Whole_Cell->Record_Baseline Apply_SKA121 Apply this compound Record_Baseline->Apply_SKA121 Record_Potentiated Record potentiated current Apply_SKA121->Record_Potentiated Washout Washout and record recovery Record_Potentiated->Washout Apply_Blocker Apply this compound + TRAM-34 (control) Washout->Apply_Blocker Record_Blocked Record blocked current Apply_Blocker->Record_Blocked Analyze Analyze data Record_Blocked->Analyze

Caption: Experimental workflow for whole-cell patch-clamp studies.

Logical_Relationship_Selectivity SKA121 This compound KCa31 KCa3.1 (EC50 = 109 nM) SKA121->KCa31 ~40-fold more potent than on KCa2.3 KCa2x KCa2.x Channels SKA121->KCa2x Other_Channels KV, NaV Channels SKA121->Other_Channels 200-400-fold selective High_Potency High Potency KCa31->High_Potency Lower_Potency Lower Potency KCa2x->Lower_Potency Minimal_Effect Minimal Effect Other_Channels->Minimal_Effect

Caption: Logical relationship of this compound selectivity.

References

Application Notes and Protocols for SKA-121 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of SKA-121 in preclinical animal studies, with a focus on established routes of administration and the underlying mechanism of action. The following protocols and data are compiled from publicly available research to guide the design and execution of in vivo experiments involving this selective KCa3.1 potassium channel activator.

Quantitative Data Summary

The administration of this compound in animal models has been documented through several routes, each with specific dosing regimens and vehicles. The following table summarizes the quantitative data from these studies for easy comparison.

Administration RouteSpeciesDosageVehiclePurpose
Intravenous (i.v.) Mouse10 mg/kg10% CremophorEL and 90% phosphate-buffered salinePharmacokinetic studies
Intraperitoneal (i.p.) Mouse30 mg/kgPeanut oil/DMSO (9:1 v/v)To assess effects on mean arterial pressure (no significant alteration observed at this dose)[1]
Intraperitoneal (i.p.) Mouse100 mg/kgPeanut oil/DMSO (9:1 v/v)To assess effects on mean arterial pressure (significantly lowered)[1]
Oral (p.o.) MouseNot specifiedCan be added to drinking waterGeneral administration, with an observed oral availability of approximately 25%[1]

Experimental Protocols

Detailed methodologies for the key administration routes are provided below. These protocols are based on published studies and general best practices for animal research.

Intravenous (i.v.) Administration Protocol

This protocol is designed for the systemic delivery of this compound to study its pharmacokinetic profile and systemic effects.

Materials:

  • This compound

  • Cremophor® EL

  • Phosphate-buffered saline (PBS), sterile

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Animal restrainer

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound.

    • On the day of the experiment, prepare the final dosing solution by dissolving this compound in a vehicle of 10% Cremophor® EL and 90% PBS to a final concentration suitable for a 10 mg/kg dose.

    • Ensure the solution is clear and free of particulates.

  • Animal Preparation:

    • Acclimatize the mice to the experimental conditions.

    • Weigh each mouse to accurately calculate the injection volume.

    • Place the mouse in a suitable restrainer to immobilize the tail.

  • Injection:

    • Disinfect the lateral tail vein with a 70% ethanol wipe.

    • Carefully insert the needle into the lateral tail vein.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

    • Proceed with the planned experimental measurements (e.g., blood sampling for pharmacokinetic analysis).

Intraperitoneal (i.p.) Administration Protocol

This protocol is suitable for evaluating the systemic effects of this compound, such as its impact on blood pressure.

Materials:

  • This compound

  • Peanut oil

  • Dimethyl sulfoxide (DMSO)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the vehicle by mixing peanut oil and DMSO in a 9:1 volume-to-volume ratio.

    • Dissolve this compound in the vehicle to achieve the desired final concentration for either a 30 mg/kg or 100 mg/kg dose.

  • Animal Preparation:

    • Weigh each mouse to determine the correct injection volume.

    • Properly restrain the mouse to expose the abdomen.

  • Injection:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct needle placement.

    • Inject the calculated volume of the this compound solution.

    • Withdraw the needle smoothly.

  • Post-injection Monitoring:

    • Return the mouse to its cage and observe for any signs of distress.

    • Commence experimental monitoring as required (e.g., blood pressure telemetry).

Oral Administration Protocol (General)

While specific protocols for the oral administration of this compound are not detailed in the available literature, it has been noted that the compound has approximately 25% oral availability and can be administered in drinking water[1]. The following is a general protocol for oral gavage, which provides a more precise dosing method.

Materials:

  • This compound

  • Appropriate vehicle (e.g., water, methylcellulose, corn oil)

  • Flexible gavage needle (20-22 gauge for mice)

  • 1 mL syringe

Procedure:

  • Preparation of Dosing Solution:

    • Note: The optimal vehicle for oral gavage of this compound has not been specified in the reviewed literature. Researchers should perform solubility and stability tests to determine a suitable vehicle.

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

  • Animal Preparation:

    • Weigh the mouse for accurate dose calculation.

    • Gently but firmly restrain the mouse to prevent movement.

  • Gavage:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.

    • Once the needle is in the esophagus, gently advance it to the predetermined depth.

    • Slowly administer the calculated volume of the this compound solution.

    • Carefully withdraw the gavage needle.

  • Post-gavage Monitoring:

    • Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. Its mechanism of action involves binding to the channel, which increases its open probability in the presence of intracellular calcium. This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This change in membrane potential modulates intracellular calcium signaling, which in turn influences various cellular processes such as proliferation and differentiation.

SKA121_Mechanism_of_Action cluster_cell Cellular Environment SKA121 This compound KCa31 KCa3.1 Channel SKA121->KCa31 Binds to (Positive Allosteric Modulator) K_efflux K⁺ Efflux KCa31->K_efflux Increased Open Probability CaM Calmodulin (CaM) CaM->KCa31 Activates Ca2_in Intracellular Ca²⁺ Ca2_in->CaM Binds Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Ca_signaling Modulation of Intracellular Ca²⁺ Signaling Hyperpolarization->Ca_signaling Influences Cellular_response Altered Cellular Responses (e.g., Proliferation, Differentiation) Ca_signaling->Cellular_response Regulates

Caption: Mechanism of action of this compound as a KCa3.1 channel activator.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting an in vivo study with this compound, from preparation to data analysis.

Experimental_Workflow cluster_workflow Experimental Workflow Prep Preparation Dosing Dosing Solution Preparation Prep->Dosing Animal Animal Acclimatization & Baseline Measurement Prep->Animal Admin This compound Administration (i.v., i.p., or p.o.) Dosing->Admin Animal->Admin Monitor Post-Administration Monitoring Admin->Monitor Data_Collection Data Collection (e.g., Blood Pressure, Blood Samples) Monitor->Data_Collection Analysis Data Analysis & Interpretation Data_Collection->Analysis Results Results & Conclusion Analysis->Results

Caption: A generalized workflow for animal studies involving this compound.

References

Troubleshooting & Optimization

SKA-121 not dissolving properly solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SKA-121. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the proper dissolution and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as DMSO and ethanol. It is recommended to prepare a high-concentration stock solution in one of these solvents.

Q2: At what concentrations can I dissolve this compound in DMSO and ethanol?

A2: this compound is soluble up to 100 mM in DMSO and up to 50 mM in ethanol[1]. It is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for accurate molarity calculations.

Q3: How should I prepare this compound for in vivo animal studies?

A3: For intravenous (i.v.) application in mice, a concentration of 5 mg/mL has been achieved by dissolving this compound in a mixture of 10% Cremophor EL and 90% phosphate-buffered saline[2][3]. For oral administration, a vehicle of peanut oil/DMSO at a 9:1 (v/v) ratio has been used[2].

Q4: How should I store stock solutions of this compound?

A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C for up to one year or at -80°C for up to two years[2].

Troubleshooting Guide: this compound Dissolution Issues

This guide addresses common problems researchers may face when this compound does not dissolve properly.

Problem: Precipitate forms when diluting the DMSO stock solution in an aqueous buffer or cell culture medium.

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The drastic change in solvent polarity can cause the compound to crash out of solution.

Solutions:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with a lower final concentration.

  • Increase the Volume of Aqueous Solution: Add the DMSO stock solution to a larger volume of the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the compound.

  • Use an Intermediate Dilution Step: Prepare an intermediate dilution of the this compound stock in a solvent that is miscible with both DMSO and your final aqueous buffer.

  • Warm the Aqueous Solution: Gently warming the aqueous buffer or medium to 37°C before adding the this compound stock solution can sometimes improve solubility. Ensure the final solution is at the correct temperature for your experiment.

  • Sonication: If precipitation occurs, brief sonication of the final solution may help to redissolve the compound. However, be cautious as this can generate heat and potentially degrade the compound or other components in the solution.

Experimental Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) cluster_troubleshooting Troubleshooting weigh Weigh this compound add_solvent Add appropriate volume of 100% DMSO or Ethanol weigh->add_solvent dissolve Vortex/Warm gently to fully dissolve add_solvent->dissolve store Aliquot and store at -20°C or -80°C dissolve->store thaw Thaw a stock solution aliquot add_stock Add stock solution dropwise to buffer while vortexing thaw->add_stock prepare_buffer Prepare aqueous buffer/ cell culture medium prepare_buffer->add_stock check Visually inspect for precipitate add_stock->check precipitate Precipitate Observed check->precipitate Issue ready Solution is ready for use check->ready No Precipitate sonicate Briefly sonicate solution precipitate->sonicate Try First still_precipitate Precipitate remains sonicate->still_precipitate If persists remake Remake solution at a lower final concentration still_precipitate->remake Action G ska121 This compound kca31 KCa3.1 Channel ska121->kca31 Positive Allosteric Modulation k_efflux K⁺ Efflux kca31->k_efflux ca2 Intracellular Ca²⁺ ca2->kca31 Activates membrane_hyperpolarization Membrane Hyperpolarization k_efflux->membrane_hyperpolarization

References

Technical Support Center: Optimizing SKA-121 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SKA-121, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to ensure the effective use of this compound.

Quick Reference Data

PropertyValueReference(s)
Chemical Name 5-Methylnaphtho[2,1-d]oxazol-2-amine
Molecular Weight 198.23 g/mol [1]
Mechanism of Action Positive allosteric modulator of KCa3.1 channels[2]
EC50 (KCa3.1) 109 nM[3]
Selectivity ~40-fold selective for KCa3.1 over KCa2.3
Solubility Soluble in DMSO (≥ 42.86 mg/mL) and Ethanol

Troubleshooting Guide

This guide addresses potential issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: I am not observing any effect of this compound in my cellular assay.

A1: There are several potential reasons for a lack of response. Consider the following troubleshooting steps:

  • Compound Integrity and Concentration:

    • Verify Stock Solution: Ensure your this compound stock solution was prepared correctly and stored properly to avoid degradation. Prepare fresh dilutions for each experiment.

    • Concentration Range: Confirm that the final concentration of this compound in your assay is within the expected effective range. The reported EC50 for KCa3.1 is 109 nM. A concentration-response curve is recommended to determine the optimal concentration for your specific cell type and experimental conditions.

  • Cellular Factors:

    • KCa3.1 Expression: Verify that your cell model expresses KCa3.1 channels at a sufficient level. You can confirm this using techniques like qPCR, Western blot, or immunocytochemistry.

    • Intracellular Calcium: this compound is a positive-gating modulator, meaning it enhances the channel's sensitivity to intracellular calcium (Ca2+). Ensure your experimental conditions allow for an appropriate intracellular Ca2+ concentration to enable channel activation. For whole-cell patch-clamp experiments, an internal solution with a defined free Ca2+ concentration (e.g., 200-250 nM) is recommended to study activators.

  • Experimental Setup:

    • Vehicle Control: Ensure your vehicle control (e.g., DMSO) is not affecting the cells at the concentration used. The final DMSO concentration should typically be kept below 0.1%.

    • Incorrect Recording Parameters (Electrophysiology): If using patch-clamp, ensure your voltage protocols and recording solutions are optimized for KCa3.1 currents. A low intracellular Ca2+ concentration is necessary to observe the effect of a positive modulator.

Q2: I am observing a smaller than expected effect of this compound.

A2: A reduced effect could be due to several factors:

  • Suboptimal Concentration: You may be using a concentration on the lower end of the dose-response curve. Perform a full concentration-response experiment to identify the optimal concentration.

  • Compound Stability: this compound may not be stable in your assay medium over long incubation periods. Consider shorter incubation times or replenishing the compound.

  • Presence of Channel Blockers: Ensure your experimental solutions do not contain any known KCa3.1 inhibitors.

  • Cell Passage Number: High-passage cell lines can sometimes exhibit altered ion channel expression or function. Use cells within a consistent and low passage number range.

Q3: I am seeing inconsistent results between experiments.

A3: Inconsistent results often point to variability in experimental conditions. To improve reproducibility:

  • Standardize Protocols: Ensure all experimental steps, including cell seeding density, incubation times, and solution preparation, are performed consistently.

  • Reagent Quality: Use high-quality reagents and prepare fresh solutions regularly.

  • Environmental Factors: Maintain consistent temperature, humidity, and CO2 levels in your cell culture incubator.

  • Pipetting Accuracy: Use calibrated pipettes to ensure accurate dosing of this compound.

Q4: I am concerned about potential off-target effects.

A4: this compound is highly selective for KCa3.1 over other potassium channels like KCa2.3. However, at very high concentrations, the risk of off-target effects increases.

  • Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired effect in your assay to minimize the potential for off-target activity.

  • Include Proper Controls: Use a known KCa3.1 blocker, such as TRAM-34, to confirm that the observed effects of this compound are indeed mediated by KCa3.1 activation. Additionally, using cells that do not express KCa3.1 (e.g., knockout cells) can serve as an excellent negative control.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your experimental buffer immediately before use.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: A good starting point for in vitro experiments is to test a range of concentrations around the EC50 value of 109 nM. We recommend performing a concentration-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific experimental setup. For vasodilation assays, an EC50 of 7.9 nM has been reported in porcine coronary arteries.

Q3: What is the mechanism of action of this compound?

A3: this compound is a positive allosteric modulator of the KCa3.1 channel. It binds to a site on the channel that is distinct from the pore and enhances the channel's sensitivity to intracellular Ca2+. This leads to an increased open probability of the channel at a given Ca2+ concentration, resulting in potassium efflux and cell membrane hyperpolarization.

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound has been used in in vivo studies in mice. For intravenous administration, it has been dissolved in a mixture of CremophorEL and phosphate-buffered saline. For intraperitoneal injection, a vehicle of peanut oil and DMSO has been used. Doses of 10 mg/kg (i.v.) and 100 mg/kg (i.p.) have been reported to lower blood pressure in mice.

Experimental Protocols

Protocol 1: Determining the EC50 of this compound using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for researchers familiar with patch-clamp techniques.

1. Cell Preparation:

  • Culture cells expressing KCa3.1 channels (e.g., HEK293 cells stably transfected with KCa3.1) on glass coverslips.
  • Use cells at 70-80% confluency for recordings.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to achieve a final free Ca2+ concentration of ~200-250 nM (calculated using software such as MaxChelator); pH adjusted to 7.2 with KOH.
  • This compound Stock Solution: 10 mM in DMSO. Prepare serial dilutions in the external solution to achieve the desired final concentrations.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration.
  • Hold the cell at a membrane potential of -80 mV.
  • Apply a series of voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
  • Obtain a stable baseline recording in the external solution.
  • Perfuse the cell with increasing concentrations of this compound, allowing the current to stabilize at each concentration before recording.
  • At the end of the experiment, apply a saturating concentration of a KCa3.1 blocker (e.g., 1 µM TRAM-34) to determine the baseline current.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +40 mV) for each this compound concentration.
  • Subtract the current remaining after the application of the KCa3.1 blocker.
  • Normalize the current potentiation to the maximal effect.
  • Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the EC50 value.

Protocol 2: Aortic Ring Vasodilation Assay

This ex vivo protocol can be used to assess the vasodilatory effects of this compound.

1. Aortic Ring Preparation:

  • Euthanize a rat or mouse according to approved institutional protocols.
  • Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (KH) buffer.
  • Clean the aorta of adhering connective and fatty tissue.
  • Cut the aorta into 2-3 mm wide rings.

2. Mounting and Equilibration:

  • Mount the aortic rings in an organ bath containing KH buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, replacing the KH buffer every 15-20 minutes.

3. Experimental Procedure:

  • Pre-constrict the aortic rings with a vasoconstrictor such as phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.
  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
  • Record the changes in isometric tension after each addition until a maximal relaxation is observed.

4. Data Analysis:

  • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.
  • Plot the percentage of relaxation against the log concentration of this compound.
  • Fit the concentration-response curve with a sigmoidal dose-response equation to determine the EC50 value.

Visualizations

SKA_121_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ Ca_int Ca²⁺ Ca_ext->Ca_int Influx KCa31 KCa3.1 Channel (Closed) KCa31_open KCa3.1 Channel (Open) KCa31->KCa31_open Increased Open Probability Hyperpolarization Membrane Hyperpolarization K_efflux K⁺ Efflux KCa31_open->K_efflux CaM Calmodulin (CaM) CaM->KCa31 Binds to Ca_int->CaM Binds to SKA121 This compound SKA121->KCa31 Positive Allosteric Modulation K_efflux->Hyperpolarization

Caption: Mechanism of action of this compound as a positive allosteric modulator of the KCa3.1 channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_ska Prepare this compound Stock (e.g., 10 mM in DMSO) dose_response Perform Concentration- Response Experiment (e.g., 1 nM - 10 µM) prep_ska->dose_response prep_cells Prepare Cell Culture or Tissue prep_cells->dose_response controls Include Vehicle and Positive/Negative Controls dose_response->controls readout Measure Desired Readout (e.g., Current, Vasodilation) dose_response->readout controls->readout plot_data Plot Concentration- Response Curve readout->plot_data calc_ec50 Calculate EC50 and Maximal Efficacy plot_data->calc_ec50 optimize Select Optimal Concentration for Future Experiments calc_ec50->optimize

Caption: Experimental workflow for optimizing this compound concentration.

References

SKA-121 Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of SKA-121, a positive allosteric modulator of the KCa3.1 potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule that acts as a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). Its primary on-target effect is to increase the sensitivity of the KCa3.1 channel to intracellular calcium, leading to channel opening at lower calcium concentrations.

Q2: What are the known off-target interactions of this compound?

Based on initial selectivity profiling, this compound exhibits a high degree of selectivity for KCa3.1 over other related potassium channels and voltage-gated sodium channels. However, like any small molecule, the potential for off-target interactions at higher concentrations or in specific cellular contexts cannot be entirely ruled out. Direct, comprehensive off-target screening data for this compound against a broad panel of receptors, enzymes, and other ion channels is not extensively published in publicly available literature.

Q3: I am observing an unexpected phenotype in my experiment that does not align with KCa3.1 activation. Could this be an off-target effect of this compound?

It is possible. Unexpected experimental outcomes should be systematically investigated. First, confirm the expected on-target activity of this compound in your system (e.g., by measuring KCa3.1-mediated currents or membrane potential changes). If the on-target effect is confirmed, the unexpected phenotype could be due to downstream effects of KCa3.1 activation in your specific model or a potential off-target interaction.

Q4: What are the first steps to troubleshoot a suspected off-target effect?

The initial steps should involve validating your experimental setup and then exploring the concentration-dependence of the observed effect.

  • Confirm Reagent Identity and Purity: Ensure the this compound compound is of high purity and its identity has been verified.

  • Dose-Response Curve: Perform a dose-response experiment for the unexpected phenotype. Off-target effects often occur at higher concentrations than on-target effects.

  • Use a Negative Control: If available, use an inactive analog of this compound to see if it produces the same effect.

  • Use a Positive Control: Confirm that a known activator of a different class produces the expected phenotype in your system.

  • Pharmacological Blockade: Attempt to block the unexpected effect with antagonists for suspected off-target proteins.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected physiological response not consistent with KCa3.1 activation. 1. Off-target interaction with another ion channel or receptor. 2. Downstream signaling cascade unrelated to KCa3.1. 3. Compound degradation or impurity.1. Perform a literature search for known off-targets of similar chemical scaffolds. 2. Use a lower concentration of this compound to maximize the on-target to off-target activity window. 3. Employ a structurally unrelated KCa3.1 activator to see if the phenotype is recapitulated. 4. Verify the integrity of your this compound stock.
High background or non-specific effects in cellular assays. 1. Cytotoxicity at high concentrations. 2. Solvent effects (e.g., DMSO). 3. Interaction with assay components.1. Determine the cytotoxic concentration of this compound in your cell line using a viability assay (e.g., MTT, LDH). 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level. 3. Run appropriate vehicle controls. 4. Test for interference of this compound with your assay's detection method (e.g., fluorescence quenching).
Inconsistent results between experimental batches. 1. Variability in cell passage number or health. 2. Inconsistent this compound solution preparation. 3. Degradation of this compound stock solution.1. Use cells within a consistent and low passage number range. 2. Prepare fresh this compound working solutions from a concentrated stock for each experiment. 3. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light.

Quantitative Data: Selectivity Profile of this compound

The following table summarizes the known selectivity of this compound against a panel of ion channels.

Target EC50 / IC50 (nM) Selectivity vs. KCa3.1
KCa3.1 (On-Target) 109 -
KCa2.1>10,000>92-fold
KCa2.2>10,000>92-fold
KCa2.34,400~40-fold
KCa1.1 (BK)>10,000>92-fold
hERG (KV11.1)>10,000>92-fold
NaV1.5>10,000>92-fold

Data is compiled from publicly available pharmacological studies. The exact values may vary slightly between different experimental conditions.

Experimental Protocols

Protocol 1: Assessing this compound Selectivity using Electrophysiology

Objective: To determine the potency and selectivity of this compound on the target channel (KCa3.1) versus off-target channels.

Methodology:

  • Cell Culture: Use cell lines stably expressing the human KCa3.1 channel or the off-target channel of interest (e.g., KCa2.3, hERG).

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings.

    • For KCa channels, use an intracellular solution containing a known concentration of free Ca2+ to elicit baseline currents.

    • For voltage-gated channels, use appropriate voltage protocols to elicit currents.

  • Compound Application:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in the extracellular recording solution to achieve a range of final concentrations.

    • Apply the different concentrations of this compound to the cells and record the resulting changes in current amplitude.

  • Data Analysis:

    • Measure the peak current at each concentration.

    • Plot the concentration-response curve and fit the data to a Hill equation to determine the EC50 or IC50 value.

    • Calculate the selectivity by taking the ratio of the EC50/IC50 for the off-target channel to the EC50 for the on-target channel.

Protocol 2: Biochemical Assay for Off-Target Binding

Objective: To identify potential off-target binding partners of this compound in a high-throughput manner.

Methodology:

  • Assay Platform: Utilize a commercial off-target screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that employs radioligand binding assays or enzymatic assays.

  • Target Panel: Select a broad panel of targets, typically including GPCRs, kinases, ion channels, and transporters.

  • Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 µM).

  • Data Interpretation: The service will provide a report detailing the percent inhibition or activation of each target in the panel. A significant interaction (typically >50% inhibition/activation) at a high concentration warrants further investigation with functional assays.

Visualizations

SKA_121_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol KCa31 KCa3.1 Channel K_ion KCa31->K_ion Efflux CaM Calmodulin CaM->KCa31 Activates Ca_ion Ca_ion->CaM Binds Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to SKA121 This compound SKA121->KCa31 Positive Allosteric Modulation Ca_source Intracellular Ca²⁺ (e.g., from ER) Ca_source->Ca_ion Release Downstream Downstream Cellular Effects (e.g., reduced proliferation, vasodilation) Hyperpolarization->Downstream

Caption: On-target signaling pathway of this compound.

Off_Target_Mitigation_Workflow start Unexpected Experimental Result Observed step1 Step 1: Validate Experiment - Check this compound purity and concentration - Verify cell line identity and health - Confirm positive/negative controls start->step1 step2 Step 2: Characterize the Effect - Perform dose-response curve - Use a structurally unrelated KCa3.1 modulator step1->step2 decision1 Is the effect dose-dependent and not replicated by other KCa3.1 modulators? step2->decision1 step3 Step 3: Investigate Off-Target - In silico target prediction - Biochemical screening (e.g., SafetyScreen) - Functional validation of top hits decision1->step3 Yes no_effect Unexpected result likely an artifact or downstream of KCa3.1 decision1->no_effect No step4 Step 4: Mitigation Strategy - Use lowest effective concentration of this compound - Identify and use a more selective tool compound - Employ knockout/knockdown of suspected off-target step3->step4 end Refined Experimental Conclusion step4->end

Caption: Workflow for troubleshooting suspected off-target effects.

improving SKA-121 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable use of SKA-121 in experimental settings. All recommendations are based on publicly available data and established best practices for handling hydrophobic small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or SK4).[1][2] It enhances the channel's sensitivity to intracellular calcium, leading to membrane hyperpolarization. This modulation of ion channel activity makes this compound a valuable tool for studying physiological processes regulated by KCa3.1, such as smooth muscle relaxation and immune cell activation.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is poorly soluble in aqueous solutions. For in vitro experiments, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous experimental medium.

Q3: How should I store this compound powder and stock solutions?

A3: Undissolved this compound powder should be stored at -20°C.[2] Concentrated stock solutions in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Q4: What is the known stability of this compound in solution?

A4: While specific degradation kinetics for this compound are not extensively published, its stability in solution is influenced by factors such as the solvent, pH, temperature, and light exposure. As a hydrophobic compound, it is prone to precipitation when diluted into aqueous buffers from an organic stock. Proper solution preparation and storage are critical to ensure its stability and experimental reproducibility.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous media. This compound is hydrophobic and has low solubility in aqueous buffers. The final DMSO concentration may be too low to maintain solubility.- Increase the final DMSO concentration in your working solution (typically up to 0.5% is tolerated by most cell lines, but should be tested).- Prepare an intermediate dilution in a co-solvent mixture (e.g., 50:50 ethanol:PBS) before final dilution in the aqueous medium.- Consider the use of solubilizing agents such as cyclodextrins or formulating the compound in a vehicle containing surfactants like Cremophor EL, as has been done for in vivo studies.
Inconsistent experimental results. This could be due to the degradation of this compound in the stock solution or working solution.- Always use freshly prepared working solutions for your experiments.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Protect solutions from light, especially during long-term storage and experiments.- Ensure the pH of your experimental buffer is within a stable range, as extreme pH can accelerate the degradation of small molecules.
Difficulty dissolving the this compound powder. The powder may have absorbed moisture, affecting its solubility.- Ensure the powder is at room temperature before opening the vial to prevent condensation.- Use anhydrous grade DMSO for preparing the stock solution.- Gentle warming and vortexing can aid in dissolution.

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Molecular Weight198.23 g/mol
FormulaC₁₂H₁₀N₂O
AppearanceWhite to off-white solidN/A
CAS Number1820708-73-3

Table 2: this compound Solubility

SolventSolubilityReference
DMSO≥ 42.86 mg/mL (≥ 216.22 mM)
Ethanol50 mM
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mLN/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Based on the molecular weight of this compound (198.23 g/mol ), calculate the required mass for your desired volume of 10 mM stock solution (e.g., for 1 mL of stock, use 1.98 mg of this compound). c. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. d. Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium or desired aqueous buffer.

  • Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution to achieve the final desired concentration. It is recommended to perform an intermediate dilution step to minimize precipitation. For example, to achieve a 1 µM final concentration, first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:100 into the final aqueous medium. c. Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%). d. Use the working solution immediately after preparation for best results.

Visualizations

SKA121_Workflow cluster_prep Solution Preparation cluster_exp Experiment powder This compound Powder stock 10 mM Stock in DMSO powder->stock Dissolve store_powder Store at -20°C powder->store_powder working Working Solution in Aqueous Buffer stock->working Dilute store_stock Aliquot & Store at -20°C / -80°C stock->store_stock exp In Vitro / In Vivo Experiment working->exp

Caption: Experimental workflow for the preparation and use of this compound solutions.

KCa31_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular SKA121 This compound KCa31 KCa3.1 Channel SKA121->KCa31 Potentiates K_out K⁺ KCa31->K_out K⁺ Efflux Ca_channel Ca²⁺ Channel Ca_in Ca²⁺ Ca_channel->Ca_in Ca²⁺ Influx hyperpolarization Hyperpolarization K_out->hyperpolarization Ca_influx ↑ Ca²⁺ Influx Ca_in->Ca_influx iCa ↑ [Ca²⁺]i iCa->KCa31 Activates hyperpolarization->Ca_channel Increases Driving Force cellular_response Cellular Response Ca_influx->cellular_response Receptor Receptor Activation Receptor->iCa

Caption: Simplified signaling pathway of KCa3.1 activation potentiated by this compound.

References

SKA-121 vehicle control selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with SKA-121, a selective activator of the KCa3.1 potassium channel.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue: this compound Precipitation in Aqueous Buffers

Symptoms:

  • Visible precipitate or cloudiness in the final experimental solution.

  • Inconsistent or lower-than-expected biological activity.

Possible Causes:

  • Poor solubility of this compound in aqueous solutions.

  • The concentration of the organic solvent used for the stock solution is too low in the final dilution.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is sufficient to maintain this compound solubility. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated in most cell-based assays.

  • Use a Different Vehicle: For in vivo experiments, consider using a vehicle known to be suitable for this compound, such as a mixture of peanut oil and DMSO (9:1 v/v) or a formulation of Cremophor EL and phosphate-buffered saline (PBS) (10:90 v/v).[1][2]

  • Prepare Fresh Dilutions: Prepare working dilutions of this compound fresh from a stock solution just before each experiment.

  • Sonication: Briefly sonicate the final dilution to aid in dissolving any small precipitates.

Issue: Inconsistent Results in In Vivo Studies

Symptoms:

  • High variability in physiological responses (e.g., blood pressure changes) between animals in the same treatment group.[1]

  • Lack of a clear dose-response relationship.

Possible Causes:

  • Inconsistent drug administration and bioavailability.

  • Short half-life of this compound in vivo.[1]

  • Improper vehicle selection leading to poor absorption.

Solutions:

  • Refine Administration Technique: Ensure consistent and accurate administration of this compound, whether by intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage.

  • Consider Pharmacokinetics: Be aware of the short half-life of this compound (approximately 20 minutes in mice) when designing the timing of measurements.

  • Vehicle Optimization: The choice of vehicle is critical for in vivo studies. The table below summarizes vehicle compositions that have been used for this compound administration in mice.

Administration RouteVehicle CompositionReference
Intraperitoneal (i.p.)Peanut oil/DMSO (9:1 v/v)
Intravenous (i.v.)10% Cremophor EL in 90% PBS

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a positive allosteric modulator of the intermediate-conductance Ca2+-activated potassium channel KCa3.1 (also known as IKCa1 or SK4). It selectively activates KCa3.1, leading to potassium ion efflux and cell membrane hyperpolarization.

What is the mechanism of action of this compound?

This compound acts as a positive-gating modulator, which means it increases the sensitivity of the KCa3.1 channel to intracellular calcium. This results in channel opening at lower calcium concentrations than would normally be required.

SKA121_Mechanism cluster_cell Cell Membrane SKA121 This compound KCa31 KCa3.1 Channel (Inactive) SKA121->KCa31 Binds to KCa31_active KCa3.1 Channel (Active) SKA121->KCa31_active Increased affinity K_efflux K+ Efflux KCa31_active->K_efflux Ca2_influx Intracellular Ca2+ Ca2_influx->KCa31 Low affinity Ca2_influx->KCa31_active Increased affinity Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

This compound enhances KCa3.1 channel activation by intracellular calcium.
What are the recommended vehicles for dissolving this compound?

The choice of vehicle depends on the experimental application (in vitro vs. in vivo).

For in vitro experiments:

  • Dimethyl sulfoxide (DMSO): this compound is soluble up to 100 mM in DMSO.

  • Ethanol: this compound is soluble up to 50 mM in ethanol.

For in vivo experiments in mice:

RouteVehicle
i.p.Peanut oil/DMSO (9:1 v/v)
i.v.10% Cremophor EL in 90% PBS
What is the selectivity profile of this compound?

This compound is a selective activator of KCa3.1. It shows significantly lower potency for other potassium channels and ion channels.

ChannelEC50Selectivity vs. KCa3.1
KCa3.1 109 nM -
KCa2.34.4 µM~40-fold
KCa2.18.7 µM~80-fold
KCa2.26.8 µM~62-fold

This compound is reported to be 200- to 400-fold selective over representative voltage-gated potassium (KV) and sodium (NaV) channels.

How should this compound stock solutions be stored?

Stock solutions of this compound in an organic solvent like DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.

Experimental Protocol Workflow: Preparing this compound for In Vitro Assays

InVitro_Workflow start Start: this compound Powder stock_prep Prepare 100 mM Stock in DMSO start->stock_prep storage Store at -20°C or -80°C stock_prep->storage working_dilution Prepare Intermediate Dilutions in DMSO or Ethanol storage->working_dilution final_dilution Prepare Final Working Solution in Aqueous Buffer (e.g., <0.5% DMSO) working_dilution->final_dilution assay Add to In Vitro Assay (e.g., cell culture) final_dilution->assay end Experiment assay->end

A general workflow for the preparation of this compound for in vitro use.

References

how to prevent SKA-121 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SKA-121. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4).[1][2] As a positive-gating modulator, this compound increases the sensitivity of the KCa3.1 channel to intracellular calcium, leading to channel opening at lower calcium concentrations.[1] This results in potassium ion efflux from the cell, causing membrane hyperpolarization. This change in membrane potential plays a crucial role in various physiological processes, including T-cell activation, smooth muscle relaxation, and cell proliferation.[3]

Q2: I am observing precipitation after adding this compound to my cell culture media. What are the common causes?

A2: Precipitation of this compound in your cell culture media can be due to several factors:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.

  • "Solvent Shock": When a concentrated stock solution of this compound (typically in DMSO) is rapidly diluted into the aqueous environment of the cell culture media, the compound can crash out of solution.

  • High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.

  • Media Components: Components within the cell culture media, such as salts, proteins (especially in the presence of serum), and pH, can influence the solubility of this compound.

  • Temperature and pH Fluctuations: Changes in temperature or pH can alter the solubility of small molecules.

Q3: How can I prevent this compound from precipitating in my cell culture media?

A3: To prevent precipitation, it is crucial to optimize the preparation of your this compound working solution. Key strategies include:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO or ethanol to create a concentrated stock solution.

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media.

  • Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible (ideally below 0.5%) to minimize solvent-induced toxicity and precipitation.

  • Pre-warm the Media: Ensure your cell culture media is at the experimental temperature (e.g., 37°C) before adding the this compound solution.

  • Gentle Mixing: Add the this compound solution dropwise while gently swirling the media to ensure rapid and uniform distribution.

  • Consider Serum Concentration: If using a serum-containing medium, be aware that proteins in the serum can sometimes interact with small molecules. Adding the compound to the basal medium before the addition of serum may be beneficial.

Troubleshooting Guide

If you are currently experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.

Step 1: Visually Inspect the Stock Solution
  • Question: Is your this compound stock solution clear and free of any visible precipitate?

  • Action: If you observe any precipitate in your stock solution, gently warm the vial (e.g., in a 37°C water bath) and vortex to redissolve the compound. If the precipitate persists, your stock solution may be too concentrated or may have degraded. Consider preparing a fresh stock solution at a slightly lower concentration.

Step 2: Review Your Dilution Protocol
  • Question: How are you diluting your this compound stock solution into the cell culture media?

  • Action: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Implement a serial dilution strategy as outlined in the experimental protocols section below.

Step 3: Evaluate the Final Concentration
  • Question: What is the final concentration of this compound in your experiment?

  • Action: It is possible that your target concentration exceeds the solubility of this compound in your specific cell culture medium. Try performing a dose-response experiment starting with a lower concentration to determine the maximum soluble concentration under your experimental conditions.

Step 4: Assess Media and Incubation Conditions
  • Question: Are there any recent changes to your cell culture media formulation or incubation conditions?

  • Action: Variations in media lots, serum quality, or incubator CO2 levels (which can affect media pH) can impact compound solubility. Ensure consistency in your experimental setup.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventReported SolubilitySource
DMSOSoluble to 100 mM
EthanolSoluble to 50 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 198.23 g/mol ).

  • Procedure: a. Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the appropriate volume of high-purity DMSO to the tube. c. Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution. d. Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Recommended Method for Diluting this compound into Cell Culture Media

This protocol is for preparing a final concentration of 1 µM this compound in 10 mL of cell culture media, starting from a 10 mM stock solution in DMSO.

  • Pre-warm Media: Place a sufficient volume of your cell culture media in a 37°C incubator or water bath.

  • Intermediate Dilution: a. In a sterile tube, add 99 µL of the pre-warmed cell culture media. b. Add 1 µL of the 10 mM this compound stock solution to the media. c. Gently pipette up and down to mix. This creates a 100 µM intermediate solution.

  • Final Dilution: a. To your 10 mL of pre-warmed cell culture media, add 100 µL of the 100 µM intermediate this compound solution. b. Gently swirl the flask or plate to ensure even distribution. The final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.01%.

Visualizations

SKA121_Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Is stock solution clear? start->check_stock stock_precipitate Warm and vortex stock. If still precipitated, prepare fresh stock. check_stock->stock_precipitate No check_dilution Review dilution protocol. Are you using serial dilutions? check_stock->check_dilution Yes stock_precipitate->check_stock resolved Precipitation Resolved improper_dilution Implement serial dilution protocol. check_dilution->improper_dilution No check_concentration Is final concentration too high? check_dilution->check_concentration Yes improper_dilution->check_dilution high_concentration Perform dose-response to find solubility limit. Use lower concentration. check_concentration->high_concentration Yes check_media Check media and incubation conditions. Any recent changes? check_concentration->check_media No high_concentration->check_concentration media_issue Ensure consistency of media lots, serum, and incubator conditions. check_media->media_issue Yes check_media->resolved No changes, issue persists (Contact further support) media_issue->check_media SKA121_Signaling_Pathway This compound Signaling Pathway via KCa3.1 cluster_membrane Cell Membrane KCa31 KCa3.1 Channel K_efflux K+ Efflux KCa31->K_efflux SKA121 This compound SKA121->KCa31 Positive Allosteric Modulation Ca2_increase Increased Intracellular Ca2+ Ca2_increase->KCa31 Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_response Downstream Cellular Response (e.g., altered proliferation, migration) Hyperpolarization->Cellular_response

References

Technical Support Center: Optimizing SKA-121 Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting SKA-121 incubation time for optimal experimental results. The following information is presented in a question-and-answer format to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2] It does not open the channel directly but enhances its sensitivity to intracellular calcium. This leads to an increased potassium efflux upon channel activation, causing membrane hyperpolarization. This compound is highly selective for KCa3.1, with an EC50 (half-maximal effective concentration) of approximately 109 nM.[1][2]

Q2: Why is optimizing the incubation time for this compound crucial?

A2: Optimizing the incubation time for this compound is critical for several reasons:

  • Time-dependent effects: The activation of KCa3.1 by this compound initiates downstream signaling events that may have varying temporal dynamics. Short incubation times might be sufficient to observe immediate effects like changes in membrane potential, while longer incubations may be necessary to detect changes in gene expression or cell proliferation.

  • Compound stability and metabolism: Like any small molecule, the stability and metabolism of this compound in your specific cell culture system can influence its effective concentration over time.

  • Cellular context: The optimal incubation time can be highly dependent on the cell type, its metabolic rate, and the specific biological endpoint being measured.

  • Avoiding cytotoxicity: Prolonged exposure to any compound, including this compound, could potentially lead to off-target effects or cytotoxicity, which could confound experimental results.

Q3: What is a good starting point for an this compound incubation time-course experiment?

A3: A good starting point for a time-course experiment with this compound would be to test a range of time points, both short and long, to capture a comprehensive view of the compound's effect. A suggested range could be:

  • Short-term: 15 minutes, 30 minutes, 1 hour, 4 hours

  • Long-term: 8 hours, 12 hours, 24 hours, 48 hours

The selection of time points should be guided by the specific biological question and the known kinetics of the downstream signaling pathway being investigated.

Q4: How does the short half-life of this compound in vivo affect in vitro experiments?

A4: While this compound has a reported short half-life in animal models, this is primarily due to metabolic clearance and excretion, which are not major factors in in vitro cell culture systems. However, the chemical stability of the compound in culture media at 37°C over extended periods should be considered. For long-term experiments (e.g., > 24 hours), it may be advisable to replenish the media with fresh this compound to maintain a consistent concentration.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound 1. Incubation time is too short: The desired downstream effect may require a longer duration to manifest. 2. This compound concentration is too low: The concentration used may be insufficient to activate KCa3.1 in your cell line. 3. Low or absent KCa3.1 expression: The cell line may not express the KCa3.1 channel at a sufficient level.1. Perform a time-course experiment: Test a broader range of incubation times (e.g., up to 48 or 72 hours). 2. Perform a dose-response experiment: Determine the optimal concentration of this compound for your specific cell line. 3. Confirm KCa3.1 expression: Use techniques like Western blot, qPCR, or immunofluorescence to verify the presence of the KCa3.1 channel in your cells.
High cell death or cytotoxicity observed 1. Incubation time is too long: Prolonged exposure may be inducing cytotoxic effects. 2. This compound concentration is too high: The concentration used may be toxic to the cells. 3. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing cytotoxicity at the concentration used.1. Reduce incubation time: Test shorter incubation periods. 2. Perform a cytotoxicity assay (e.g., MTT, LDH): Determine the cytotoxic concentration of this compound and use concentrations well below this level. 3. Test vehicle control: Ensure the final concentration of the solvent in the culture media is not causing toxicity.
Inconsistent results between experiments 1. Variability in cell health and density: Differences in cell confluency or passage number can affect experimental outcomes. 2. Inconsistent incubation conditions: Fluctuations in temperature or CO2 levels can impact cell physiology. 3. Compound degradation: Improper storage or handling of this compound stock solutions can lead to reduced activity.1. Standardize cell culture practices: Use cells within a consistent passage number range and seed at a uniform density. 2. Ensure consistent incubation environment: Use a calibrated incubator and monitor conditions regularly. 3. Properly store and handle this compound: Aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time of this compound for a Cell-Based Assay

This protocol outlines a general method for determining the optimal incubation time of this compound for a specific downstream effect (e.g., change in cell migration, proliferation, or gene expression).

  • Cell Seeding: Seed your cells of interest in the appropriate culture plates (e.g., 96-well for viability assays, 24-well for migration assays) at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a working solution at the desired final concentration in your cell culture medium. Include a vehicle control with the same final concentration of the solvent.

  • Time-Course Treatment: Treat the cells with the this compound working solution and the vehicle control.

  • Incubation: Incubate the plates for a range of time points (e.g., 1, 4, 8, 12, 24, and 48 hours).

  • Assay Performance: At each time point, terminate the experiment and perform your specific assay to measure the biological endpoint of interest (e.g., cell migration assay, cell proliferation assay, RNA extraction for qPCR).

  • Data Analysis: Normalize the data from the this compound treated cells to the vehicle-treated control cells at each time point. Plot the measured effect against the incubation time to identify the optimal duration to observe the desired effect.

Protocol 2: Assessing this compound Cytotoxicity

This protocol describes how to evaluate the potential cytotoxic effects of this compound over different incubation times using an MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation and Treatment: Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a vehicle control. Treat the cells with the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (typically 570 nm). Calculate the percentage of cell viability for each concentration and incubation time relative to the vehicle control.

Visualizations

SKA121_Mechanism_of_Action cluster_cell Cell Membrane cluster_inside Intracellular KCa31 KCa3.1 Channel K_efflux K+ Efflux KCa31->K_efflux mediates CaM Calmodulin CaM->KCa31 activates Ca2_increase ↑ Intracellular Ca2+ Ca2_increase->CaM binds to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization causes SKA121 This compound SKA121->KCa31 positively modulates Stimulus Cellular Stimulus Stimulus->Ca2_increase leads to

Caption: Mechanism of action of this compound as a positive allosteric modulator of the KCa3.1 channel.

Optimization_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Refinement Define_Endpoint Define Biological Endpoint Select_Cell_Line Select Appropriate Cell Line Define_Endpoint->Select_Cell_Line Initial_Time_Points Select Initial Time Points (e.g., 1, 4, 8, 12, 24, 48h) Select_Cell_Line->Initial_Time_Points Seed_Cells Seed Cells Initial_Time_Points->Seed_Cells Treat_Cells Treat with this compound & Vehicle Seed_Cells->Treat_Cells Incubate Incubate for Varied Durations Treat_Cells->Incubate Perform_Assay Perform Assay at Each Time Point Incubate->Perform_Assay Analyze_Data Analyze & Plot Data Perform_Assay->Analyze_Data Determine_Optimal_Time Determine Optimal Incubation Time Analyze_Data->Determine_Optimal_Time Refine_Experiment Refine for Future Experiments Determine_Optimal_Time->Refine_Experiment

Caption: Workflow for determining the optimal incubation time for this compound in a cell-based assay.

Troubleshooting_Logic Start Start Troubleshooting No_Effect No Observable Effect? Start->No_Effect Cytotoxicity High Cytotoxicity? No_Effect->Cytotoxicity No Time_Course Perform Time-Course (Longer Duration) No_Effect->Time_Course Yes Reduce_Time Reduce Incubation Time Cytotoxicity->Reduce_Time Yes End Problem Resolved Cytotoxicity->End No Dose_Response Perform Dose-Response Time_Course->Dose_Response Check_Expression Verify KCa3.1 Expression Dose_Response->Check_Expression Check_Expression->End Cytotoxicity_Assay Perform Cytotoxicity Assay Reduce_Time->Cytotoxicity_Assay Check_Vehicle Check Vehicle Toxicity Cytotoxicity_Assay->Check_Vehicle Check_Vehicle->End

Caption: A logical workflow for troubleshooting common issues when using this compound.

References

Technical Support Center: SKA-121 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SKA-121 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1).[1][2] Its primary mechanism of action is to increase the sensitivity of the KCa3.1 channel to intracellular calcium, leading to channel opening at lower calcium concentrations.[3][4] This results in potassium ion efflux and hyperpolarization of the cell membrane. This compound is a selective activator of KCa3.1 channels.

Q2: What are the known in vivo effects of this compound?

In animal models, administration of this compound has been shown to lower mean arterial blood pressure in both normotensive and hypertensive mice. This effect is attributed to its role in potentiating endothelium-dependent relaxation in blood vessels. The effects of this compound are dependent on the presence of functional KCa3.1 channels, as it has no effect on blood pressure in KCa3.1 knockout mice.

Q3: What is the pharmacokinetic profile of this compound in mice?

This compound has a relatively short half-life of approximately 20 minutes in mice. Following intravenous administration, plasma concentrations decrease rapidly. The oral bioavailability of this compound is estimated to be around 25%.

Q4: What are the recommended vehicles for in vivo delivery of this compound?

The choice of vehicle depends on the route of administration. For intravenous (i.v.) injection in mice, a common vehicle is a mixture of 10% Cremophor EL and 90% phosphate-buffered saline (PBS). For intraperitoneal (i.p.) injection, a vehicle consisting of a 9:1 volume-to-volume ratio of peanut oil and dimethyl sulfoxide (DMSO) has been used.

Q5: What is the primary known challenge associated with the in vivo delivery of this compound?

The most significant challenge for in vivo studies with this compound is its short half-life. This rapid clearance necessitates careful consideration of the experimental design, particularly the timing of sample collection and measurements, to accurately capture its biological effects. For sustained effects, frequent administration or the use of a continuous delivery system may be required.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on blood pressure after administration. 1. Inadequate Dose: The dose of this compound may be too low to elicit a response. A dose of 30 mg/kg has been reported to not produce significant alterations in mean arterial pressure (MAP).2. Inactive Compound: The compound may have degraded due to improper storage. 3. Incorrect Vehicle/Formulation: this compound may not be fully dissolved or may have precipitated out of solution. 4. KCa3.1 Knockout/Deficient Model: The animal model may lack functional KCa3.1 channels.1. Dose Escalation: Consider increasing the dose. A dose of 100 mg/kg has been shown to significantly lower MAP in mice.2. Check Storage: Ensure this compound is stored at -20°C.3. Verify Formulation: Prepare the formulation fresh before each experiment. Ensure complete dissolution of this compound in the chosen vehicle. For i.v. administration, dissolve at 5 mg/mL in 10% Cremophor EL and 90% PBS. For i.p. administration, use a 9:1 v/v mixture of peanut oil and DMSO.4. Confirm Genotype: Verify the genotype of the animal model to ensure the presence of KCa3.1 channels.
High variability in experimental results. 1. Short Half-Life: The rapid clearance of this compound can lead to inconsistent plasma concentrations, especially if the timing of measurements varies between animals.2. Inconsistent Administration: Variations in injection technique can affect the bioavailability of the compound.1. Standardize Timing: Strictly adhere to a standardized timeline for drug administration and subsequent measurements for all animals in the study.2. Consistent Administration Technique: Ensure all injections are administered consistently by a trained individual.
Precipitation of this compound during formulation. 1. Low Solubility in Aqueous Solutions: this compound has limited solubility in purely aqueous solutions.2. Incorrect Vehicle Preparation: The proportions of the vehicle components may be incorrect.1. Use Recommended Vehicles: Utilize the recommended vehicles which include co-solvents like Cremophor EL or DMSO to enhance solubility.2. Follow Protocol: Carefully follow the established protocols for preparing the vehicle and dissolving the compound.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

ChannelEC50 (nM)
KCa3.1109
KCa2.18,700
KCa2.26,800
KCa2.34,400

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Half-life (t1/2)~20 minutes
Oral Bioavailability~25%

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (i.v.) Injection in Mice

  • Weigh the required amount of this compound.

  • Prepare a vehicle solution consisting of 10% Cremophor EL and 90% phosphate-buffered saline (PBS).

  • Dissolve this compound in the vehicle to a final concentration of 5 mg/mL.

  • Vortex the solution until the compound is completely dissolved.

  • Administer the solution to mice via tail vein injection at a dose of 10 mg/kg.

Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice

  • Weigh the required amount of this compound.

  • Prepare a vehicle solution consisting of a 9:1 volume-to-volume ratio of peanut oil and DMSO.

  • Dissolve this compound in the vehicle.

  • Vortex the solution to ensure complete dissolution.

  • Administer the solution to mice via intraperitoneal injection at a dose of 100 mg/kg to observe effects on blood pressure.

Visualizations

SKA_121_Signaling_Pathway cluster_cell Endothelial Cell SKA121 This compound KCa31 KCa3.1 Channel SKA121->KCa31 Positive Allosteric Modulation K_efflux K+ Efflux KCa31->K_efflux CaM Calmodulin (CaM) CaM->KCa31 Activates Ca2 Intracellular Ca2+ Ca2->CaM Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Vasodilation Endothelium-Dependent Vasodilation Hyperpolarization->Vasodilation

Caption: Signaling pathway of this compound in endothelial cells.

Experimental_Workflow_IV start Start prep_ska Prepare this compound solution (5 mg/mL in 10% Cremophor EL/ 90% PBS) start->prep_ska inject Administer via tail vein (10 mg/kg) prep_ska->inject collect_blood Collect blood samples at various time points inject->collect_blood measure_bp Measure blood pressure inject->measure_bp analyze Analyze plasma concentration and physiological response collect_blood->analyze measure_bp->analyze end End analyze->end

Caption: Experimental workflow for intravenous administration of this compound.

Troubleshooting_Logic start No Observable In Vivo Effect check_dose Is the dose adequate? start->check_dose check_formulation Is the formulation correct? check_dose->check_formulation Yes solution_dose Increase dose check_dose->solution_dose No check_storage Was the compound stored correctly? check_formulation->check_storage Yes solution_formulation Prepare fresh formulation check_formulation->solution_formulation No check_genotype Is the animal model KCa3.1 competent? check_storage->check_genotype Yes solution_storage Use new vial check_storage->solution_storage No solution_genotype Verify genotype check_genotype->solution_genotype Unsure

Caption: Troubleshooting logic for lack of in vivo effect of this compound.

References

Technical Support Center: SKA-121 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKA-121, a selective positive allosteric modulator of the KCa3.1 potassium channel. The focus of this guide is to help minimize potential toxicity and ensure reliable results in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2][3] It enhances the channel's sensitivity to intracellular calcium, leading to an increased potassium efflux and hyperpolarization of the cell membrane.[4]

Q2: What is the reported potency and selectivity of this compound?

This compound exhibits a high degree of selectivity for KCa3.1. The half-maximal effective concentration (EC50) for KCa3.1 activation is approximately 109 nM.[4] It shows significantly lower potency for related KCa2 channels and is highly selective over other potassium and sodium channels.

Q3: What are the common applications of this compound in cell-based assays?

This compound is often used to investigate the physiological roles of the KCa3.1 channel in various cellular processes, including T-cell activation, cell proliferation, and migration. It is also utilized in studies related to conditions where KCa3.1 is implicated, such as certain cancers and inflammatory diseases.

Q4: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.

Q5: What is the final concentration of DMSO that is considered safe for most cell lines?

As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control to assess the impact of the solvent on your specific cell line and assay.

Troubleshooting Guide: Minimizing this compound Toxicity

While specific cytotoxicity data for this compound is limited in publicly available literature, prolonged or excessive activation of potassium channels can potentially lead to cellular stress. Here are some common issues you might encounter and steps to mitigate them.

Problem Potential Cause Troubleshooting Steps
Reduced Cell Viability or Proliferation High Concentration of this compound: Even selective compounds can have off-target effects or induce cellular stress at high concentrations.1. Perform a Dose-Response Curve: Determine the optimal concentration of this compound that elicits the desired biological effect without causing significant cell death. Start with a broad range of concentrations (e.g., 10 nM to 10 µM).2. Use the Lowest Effective Concentration: Once the optimal range is identified, use the lowest concentration that gives a robust and reproducible effect for your experiments.
Prolonged Incubation Time: Continuous activation of KCa3.1 channels may disrupt ion homeostasis over long periods, leading to apoptosis or necrosis.1. Optimize Incubation Time: Conduct a time-course experiment to determine the shortest incubation time required to observe the desired effect.2. Consider Pulsed Treatment: For long-term experiments, consider treating cells with this compound for a shorter period, followed by a washout and incubation in fresh medium.
Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells.1. Maintain Low Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is below 0.5%, and preferably below 0.1%.2. Include a Vehicle Control: Always include a control group treated with the same concentration of DMSO as your this compound-treated group to differentiate between compound-specific effects and solvent-induced toxicity.
Altered Cell Morphology Cellular Stress: Changes in cell shape, detachment from the culture surface, or vacuolization can be signs of cellular stress or the initiation of apoptosis.1. Microscopic Examination: Regularly monitor your cells under a microscope for any morphological changes after treatment with this compound.2. Lower this compound Concentration or Incubation Time: If morphological changes are observed, reduce the concentration of this compound or shorten the incubation period.
Inconsistent or Irreproducible Results Cell Passage Number: The physiological state and responsiveness of cells can change with increasing passage numbers.1. Use Low Passage Number Cells: Whenever possible, use cells with a low passage number for your experiments.2. Maintain Consistent Cell Culture Practices: Standardize your cell seeding density, media composition, and overall culture conditions to ensure consistency between experiments.
Mycoplasma Contamination: Mycoplasma can alter cellular responses and affect the outcome of your experiments.1. Regularly Test for Mycoplasma: Periodically test your cell cultures for mycoplasma contamination.2. Quarantine and Treat or Discard Contaminated Cultures: If a culture is found to be positive for mycoplasma, either treat it with appropriate antibiotics or discard it to prevent cross-contamination.

Data Presentation

Table 1: Potency and Selectivity of this compound

ChannelEC50 (nM)Selectivity vs. KCa3.1Reference
KCa3.1 109-
KCa2.3 4,400~40-fold
KCa2.2 6,800~62-fold
KCa2.1 8,700~80-fold

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol provides a general framework for assessing the potential cytotoxicity of this compound in an adherent cell line.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare vehicle controls containing the same final concentrations of DMSO.

  • Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the steps to detect apoptosis induced by this compound.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

Mandatory Visualizations

SKA121_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KCa31 KCa3.1 Channel K_ion K⁺ KCa31->K_ion Efflux CaM Calmodulin (CaM) CaM->KCa31 Activates Ca2 Ca²⁺ Ca2->CaM Binds SKA121 This compound SKA121->KCa31 Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Cellular_Response Cellular Response (e.g., Proliferation, Migration) Hyperpolarization->Cellular_Response Influences Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) SKA121_Prep 2. This compound Stock (Dissolve in DMSO) Cell_Culture->SKA121_Prep Dose_Selection 3. Dose-Response Pilot (Determine optimal concentration) SKA121_Prep->Dose_Selection Cell_Seeding 4. Seed Cells Dose_Selection->Cell_Seeding Treatment 5. Treat with this compound and Vehicle Control Cell_Seeding->Treatment Incubation 6. Incubate (Optimized duration) Treatment->Incubation Viability_Assay 7a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay 7b. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Functional_Assay 7c. Functional Assay (e.g., Migration, Proliferation) Incubation->Functional_Assay Data_Analysis 8. Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Functional_Assay->Data_Analysis Troubleshooting_Logic Start Problem: Reduced Cell Viability Check_Concentration Is this compound concentration within optimal range? Start->Check_Concentration Check_Incubation Is incubation time optimized? Check_Concentration->Check_Incubation Yes Solution_Concentration Solution: Perform dose-response and use lowest effective dose. Check_Concentration->Solution_Concentration No Check_DMSO Is final DMSO concentration < 0.1%? Check_Incubation->Check_DMSO Yes Solution_Incubation Solution: Perform time-course and reduce incubation time. Check_Incubation->Solution_Incubation No Check_Controls Are vehicle controls included and healthy? Check_DMSO->Check_Controls Yes Solution_DMSO Solution: Lower DMSO concentration in stock solution. Check_DMSO->Solution_DMSO No Solution_Controls Solution: Re-evaluate experimental setup and cell health. Check_Controls->Solution_Controls No End Problem Resolved Check_Controls->End Yes Solution_Concentration->End Solution_Incubation->End Solution_DMSO->End Solution_Controls->End

References

Validation & Comparative

A Comparative Efficacy Analysis of KCa Channel Activators: SKA-121 vs. SKA-31

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of SKA-121 and SKA-31, two positive gating modulators of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1). These channels are crucial in regulating membrane potential and calcium signaling in both excitable and non-excitable cells, making them important therapeutic targets for conditions like hypertension.[1] This document is intended for researchers and drug development professionals, offering a comprehensive overview of their comparative efficacy, selectivity, and underlying mechanisms, supported by experimental data.

Comparative Efficacy and Selectivity

SKA-31 is a potent activator of both KCa2 and KCa3.1 channel subtypes.[1][2] Subsequent structure-activity relationship studies on the benzothiazole pharmacophore of SKA-31 led to the development of this compound, an analog with enhanced selectivity for the KCa3.1 channel.[3] this compound exhibits a 41-fold greater selectivity for KCa3.1 over KCa2.3 channels.

The table below summarizes the half-maximal effective concentrations (EC50) of both compounds on their primary targets, as determined by electrophysiological studies.

CompoundTarget ChannelEC50Selectivity (over KCa2.3)Reference
This compound KCa3.1109 ± 14 nM41-fold
KCa2.34.4 ± 1.6 µM-
SKA-31 KCa3.1260 nM~11-fold
KCa2.12.9 µM-
KCa2.21.9 µM-
KCa2.32.9 µM-

Mechanism of Action and Signaling Pathway

Both this compound and SKA-31 act as positive gating modulators of KCa channels. Their binding site is located at the interface between calmodulin (CaM) and the channel's calmodulin-binding domain (CaM-BD). By binding to this site, they increase the channel's sensitivity to intracellular calcium (Ca2+), effectively shifting the calcium-concentration response curve to the left. This means the channels can be activated at lower intracellular Ca2+ concentrations.

In the vascular endothelium, the activation of KCa2.3 and KCa3.1 channels by agonists like acetylcholine or bradykinin, or by pharmacological activators like SKA compounds, leads to an efflux of potassium (K+) ions. This efflux causes hyperpolarization of the endothelial cell membrane. This electrical signal, known as endothelium-derived hyperpolarization (EDH), is transmitted to the adjacent vascular smooth muscle cells, leading to their relaxation and subsequent vasodilation. This mechanism contributes to the regulation of vascular tone and blood pressure.

Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Agonist Vasoactive Agonist (e.g., Bradykinin) GPCR GPCR Agonist->GPCR binds PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum IP3->ER binds Ca_Release Ca²⁺ Release ER->Ca_Release Ca_In Ca²⁺ Influx CaM Calmodulin (CaM) Ca_In->CaM Ca_Release->CaM binds KCa KCa2.3 / KCa3.1 Channels CaM->KCa gates K_efflux K⁺ Efflux KCa->K_efflux SKA This compound / SKA-31 SKA->KCa potentiates Hyperpol Hyperpolarization (EDH) Relaxation Vasodilation Hyperpol->Relaxation propagates via myoendothelial gap junctions K_efflux->Hyperpol

Caption: KCa Channel Activation Pathway in Vasodilation.

Experimental Protocols

The efficacy and selectivity data for this compound and SKA-31 are primarily derived from whole-cell patch-clamp electrophysiology experiments.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.

  • Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the specific human KCa channel subtypes (e.g., KCa3.1 or KCa2.3). A co-transfected fluorescent marker (e.g., GFP) is often used to identify successfully transfected cells for recording.

2. Whole-Cell Patch-Clamp Electrophysiology:

  • Objective: To measure the ion current flowing through the KCa channels in response to the compound and varying intracellular Ca2+ concentrations.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose; pH adjusted to 7.4.

    • Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2. Free Ca2+ concentration is buffered to a specific value (e.g., 250 nM) to establish a baseline current.

  • Procedure:

    • A glass micropipette filled with the intracellular solution is brought into contact with a transfected cell.

    • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette is ruptured to gain "whole-cell" access, allowing control of the intracellular environment and measurement of total channel current.

    • The cell is voltage-clamped at a specific holding potential (e.g., -80 mV).

    • The compound (this compound or SKA-31) is applied to the extracellular solution at various concentrations.

    • The resulting increase in outward K+ current is measured.

    • Concentration-response curves are generated to calculate the EC50 value for each compound on each channel subtype.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with KCa Channel cDNA Cell_Culture->Transfection Patch Whole-Cell Patch-Clamp Transfection->Patch Drug_App Apply SKA Compound (Cumulative Doses) Patch->Drug_App Record Record K⁺ Current Drug_App->Record CRC Generate Concentration- Response Curve Record->CRC EC50 Calculate EC₅₀ Value CRC->EC50

Caption: Workflow for Electrophysiological Screening.

In Vivo Effects

The differential selectivity of these compounds has implications for their systemic effects. In animal models, both SKA-31 and this compound have been shown to lower mean arterial blood pressure. For instance, this compound (100 mg/kg, i.p.) significantly lowers blood pressure in wild-type mice but not in mice lacking the KCa3.1 channel (KCa3.1-/-), confirming its in vivo target specificity. The more selective nature of this compound makes it a more precise tool for investigating the specific physiological roles of KCa3.1 channels, distinguishing their functions from those of KCa2 channels.

Conclusion

Both SKA-31 and this compound are valuable pharmacological tools for studying KCa channels. SKA-31 serves as a potent, broad-spectrum activator for both KCa2.x and KCa3.1 subtypes. This compound, a direct evolution of SKA-31, offers significantly higher selectivity for KCa3.1. This enhanced selectivity makes this compound a superior probe for dissecting the specific contributions of KCa3.1 channels to physiological and pathophysiological processes, representing a more refined tool for targeted drug development efforts.

References

SKA-121: A Comparative Guide to its Specificity as a KCa3.1 Channel Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SKA-121's specificity against other ion channel modulators, supported by experimental data. This compound is a positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4). Its high selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of KCa3.1 channels.

Data Presentation: Specificity of this compound and Other Modulators

The following tables summarize the half-maximal effective concentrations (EC50) of this compound and other less selective ion channel modulators against a panel of potassium channels. Lower EC50 values indicate higher potency.

Table 1: Potency and Selectivity of KCa Channel Modulators

CompoundKCa3.1 (IKCa1) EC50 (nM)KCa2.1 (SK1) EC50 (nM)KCa2.2 (SK2) EC50 (nM)KCa2.3 (SK3) EC50 (nM)Selectivity for KCa3.1 over KCa2.3
This compound 109[1][2]8,700[3]6,800[3]4,400[1]~40-fold
SKA-312602,9001,9002,900~11-fold
NS309~20~600Not Reported~600~30-fold
EBIO~30,000~300,000~300,000~300,000~10-fold

Table 2: Off-Target Selectivity of this compound

Ion Channel FamilyRepresentative Channels TestedSelectivity over KCa3.1
Voltage-gated K+ (KV)KV1.3, KV2.1, KV3.1, KV11.1200- to 400-fold
Voltage-gated Na+ (NaV)NaV1.2, NaV1.4, NaV1.5, NaV1.7200- to 400-fold
Voltage-gated Ca2+ (CaV)CaV1.2200- to 400-fold

Experimental Protocols

The data presented above were primarily generated using the whole-cell patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the potency and selectivity of ion channel modulators by measuring ion channel currents in response to varying concentrations of the compound.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK293) cells are transiently or stably transfected with the gene encoding the specific ion channel subunit of interest (e.g., KCa3.1, KCa2.3).

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ. The pipette is filled with an internal solution containing a known concentration of free Ca2+ (e.g., 250 nM) to activate the KCa channels.

  • Recording: A micropipette is brought into contact with a single transfected cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction, establishing the "whole-cell" configuration, which allows for the measurement of currents across the entire cell membrane.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV) and then subjected to voltage ramps or steps to elicit ion channel currents.

  • Compound Application: The test compound (e.g., this compound) is applied to the external solution bathing the cell at various concentrations. The effect of the compound on the ion channel current is recorded.

  • Data Analysis: The increase in current amplitude is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated. Selectivity is determined by comparing the EC50 values for the target channel versus other off-target channels.

Mandatory Visualizations

Signaling Pathway of KCa3.1 Activation and Modulation

G cluster_0 Cell Membrane Ca_in Ca²⁺ Influx CaM Calmodulin (CaM) Ca_in->CaM Binds to Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Forms KCa31_inactive KCa3.1 (Inactive) Ca_CaM->KCa31_inactive Binds to & Activates KCa31_active KCa3.1 (Active) KCa31_inactive->KCa31_active K_efflux K⁺ Efflux KCa31_active->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization SKA121 This compound SKA121->KCa31_inactive Positive Allosteric Modulation

Caption: KCa3.1 channel activation pathway and the modulatory role of this compound.

Experimental Workflow for Determining Ion Channel Modulator Specificity

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis A Transfect Cells with Target Channel (KCa3.1) B Whole-Cell Patch Clamp A->B C Apply this compound (Concentration Gradient) B->C D Record KCa3.1 Current C->D E Calculate EC50 for KCa3.1 D->E K Compare EC50 Values E->K F Transfect Cells with Off-Target Channels (e.g., KCa2.x, Kv, Nav) G Whole-Cell Patch Clamp F->G H Apply this compound G->H I Record Off-Target Currents H->I J Calculate EC50 for Off-Target Channels I->J J->K L Determine Selectivity Ratios K->L

Caption: Workflow for assessing the specificity of an ion channel modulator like this compound.

References

Comparative Guide to the Cross-Reactivity of SKA-121 with Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potassium channel activator SKA-121 with other relevant compounds, focusing on its cross-reactivity profile. The information is intended to assist researchers in evaluating the selectivity of this compound for its primary target, the intermediate-conductance calcium-activated potassium channel (KCa3.1), and its potential off-target effects on other potassium channels.

Executive Summary

This compound is a potent and selective positive allosteric modulator of KCa3.1 channels.[1][2][3][4][5] Experimental data demonstrates its significant selectivity for KCa3.1 over small-conductance calcium-activated potassium (KCa2.x) channels and a wide range of other voltage-gated ion channels, including KV, NaV, and CaV channels. This high selectivity makes this compound a valuable tool for studying the physiological roles of KCa3.1 and a promising candidate for therapeutic development where specific activation of KCa3.1 is desired. In comparison to older KCa channel activators like SKA-31, NS309, and EBIO, this compound offers a significantly improved selectivity profile.

Data Presentation: Cross-Reactivity of KCa Channel Activators

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other KCa channel activators on various potassium channel subtypes. Lower EC50 values indicate higher potency.

CompoundKCa3.1 (IK) EC50KCa2.1 (SK1) EC50KCa2.2 (SK2) EC50KCa2.3 (SK3) EC50Selectivity (KCa2.3/KCa3.1)Off-Target Effects
This compound 109 nM8,700 nM6,800 nM4,400 nM~40-fold200- to 400-fold selective over representative KV, NaV, and CaV channels.
SKA-31 260 nM2,900 nM1,900 nM2,900 nM~11-foldAffects NaV channels at concentrations ≥ 25 µM.
NS309 ~10-20 nM~600 nM (for KCa2 channels)~600 nM (for KCa2 channels)~600 nM (for KCa2 channels)~30-60-foldInhibits KV11.1 (hERG) at 1 µM.
EBIO ~30 µM~300 µM (for KCa2 channels)~300 µM (for KCa2 channels)~300 µM (for KCa2 channels)~10-foldLess potent and selective compared to other listed compounds.

Experimental Protocols

The data presented in this guide were primarily generated using whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in response to chemical compounds.

Detailed Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol is a synthesized representation of standard methods used for assessing the activity of KCa channel modulators on heterologously expressed potassium channels.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.

  • Transfection: Stably or transiently transfect HEK293 cells with plasmids encoding the specific human potassium channel α-subunit of interest (e.g., KCa3.1, KCa2.1, KCa2.2, KCa2.3, KV1.3, etc.). Co-transfection with a fluorescent marker like Green Fluorescent Protein (GFP) is often used to identify successfully transfected cells for recording. Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 145 K-aspartate, 2 MgCl₂, 10 HEPES, 10 K₂EGTA, and 8.56 CaCl₂ (to achieve a final free [Ca²⁺] of 250 nM). The pH is adjusted to 7.2 with KOH, and the osmolarity is adjusted to ~290 mOsm.

  • External (Bath) Solution (in mM): 160 Na-aspartate, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm.

  • Compound Preparation: this compound and other modulators are typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-30 mM). Serial dilutions are then made in the external solution to achieve the desired final concentrations. The final DMSO concentration in the recording chamber should be kept low (e.g., <0.1%) to avoid solvent effects.

3. Electrophysiological Recording:

  • Apparatus: A standard patch-clamp rig equipped with an amplifier (e.g., Axopatch 200B), a digitizer (e.g., Digidata 1440A), and a micromanipulator is used.

  • Pipettes: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: After forming a giga-ohm seal between the pipette tip and the cell membrane, a brief suction pulse is applied to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of -80 mV.

    • To elicit KCa currents, a voltage ramp protocol is applied, typically from -120 mV to +40 mV over 200 ms, every 10 seconds.

    • For voltage-gated channels (KV, NaV, CaV), specific voltage step protocols are used to elicit activation and inactivation currents, tailored to the specific channel being studied.

  • Data Acquisition and Analysis:

    • Currents are recorded and digitized for offline analysis.

    • The peak current amplitude at a specific voltage (e.g., +40 mV for KCa channels) is measured before and after the application of the compound.

    • Concentration-response curves are generated by plotting the percentage of current potentiation against the compound concentration.

    • The EC50 values are determined by fitting the concentration-response data to the Hill equation.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of KCa channel activation and the experimental workflow for assessing compound selectivity.

KCa_Channel_Activation cluster_cell Cell Membrane Ca_in Increased Intracellular Ca2+ Calmodulin Calmodulin (CaM) Ca_in->Calmodulin Binds to KCa_channel KCa Channel (KCa3.1 or KCa2.x) Calmodulin->KCa_channel Activates Hyperpolarization Membrane Hyperpolarization KCa_channel->Hyperpolarization Leads to K+ efflux and SKA121 This compound SKA121->KCa_channel Positive Allosteric Modulation Experimental_Workflow start Start: Select Target and Off-Target Channels transfection Transfect HEK293 Cells with Channel Subunits start->transfection patch_clamp Perform Whole-Cell Patch-Clamp Recordings transfection->patch_clamp compound_app Apply this compound at Varying Concentrations patch_clamp->compound_app data_acq Record Ion Channel Currents compound_app->data_acq analysis Analyze Data and Generate Concentration- Response Curves data_acq->analysis ec50 Determine EC50/IC50 Values analysis->ec50 selectivity Calculate Selectivity Ratios ec50->selectivity end End: Assess Cross-Reactivity Profile selectivity->end

References

Confirming the Hypotensive Effects of SKA-121 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo hypotensive effects of SKA-121, a selective activator of the intermediate-conductance calcium-activated potassium channel (KCa3.1), with established antihypertensive agents from different drug classes. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic for hypertension.

Comparative Analysis of Hypotensive Efficacy

The following table summarizes the in vivo hypotensive effects of this compound compared to an ACE inhibitor (Captopril), an angiotensin receptor blocker (Losartan), and a calcium channel blocker (Amlodipine).

Disclaimer: The data presented below is compiled from separate studies. Experimental conditions, including animal models, drug administration routes, and measurement techniques, may vary between studies. Therefore, a direct comparison of the absolute magnitude of blood pressure reduction should be interpreted with caution.

CompoundDrug ClassAnimal ModelDoseRoute of AdministrationChange in Blood Pressure (mmHg)Reference
This compound KCa3.1 ActivatorNormotensive Mice100 mg/kgIntraperitoneal (i.p.)↓ ~20 (Mean Arterial Pressure)[1]
Hypertensive Mice100 mg/kgIntraperitoneal (i.p.)↓ ~25 (Mean Arterial Pressure)[1]
Captopril ACE InhibitorConscious Mice40 mg/kg/dayIntravenous (i.v.) Infusion↓ ~56 (Mean Arterial Pressure)[2]
J129 Sv Mice120 mg/kg/dayIn drinking water↓ 47 (Systolic Blood Pressure)[3]
Bk2r-/- Mice120 mg/kg/dayIn drinking water↓ 65 (Systolic Blood Pressure)[3]
Losartan Angiotensin Receptor Blocker (ARB)Normotensive Rats10 mg/kg/dayIntravenous (i.v.) Infusion↓ ~15 (Mean Arterial Pressure)
Spontaneously Hypertensive Rats (SHR)10 mg/kg/dayIntravenous (i.v.) Infusion↓ ~25 (Mean Arterial Pressure)
Amlodipine Calcium Channel Blocker (CCB)Cor-/- Mice (0.3% NaCl diet)1.5 mg/kg/dayIntraperitoneal (i.p.)Significant reduction in Systolic Blood Pressure
Hypertensive Patients10 mg/dayOral↓ ~11.5-13.3 (Systolic Blood Pressure)

Experimental Protocols

A detailed methodology for a representative in vivo study to assess the hypotensive effects of a test compound like this compound is provided below.

In Vivo Hypotensive Study in Rodents

1. Animal Model:

  • Species: Male C57Bl/6J mice (or a relevant hypertensive model such as spontaneously hypertensive rats - SHR).

  • Age: 10-12 weeks.

  • Acclimation: Animals are acclimated to the housing facility for at least one week prior to the experiment with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

2. Compound Preparation and Administration:

  • This compound Formulation: For intraperitoneal (i.p.) injection, this compound is dissolved in a vehicle solution, such as a mixture of peanut oil and DMSO (e.g., 9:1 v/v). For intravenous (i.v.) administration, this compound can be dissolved in a vehicle like 10% Cremophor EL in phosphate-buffered saline.

  • Comparator Drug Formulation: Captopril, Losartan, and Amlodipine are formulated based on their solubility and the intended route of administration, often in saline or another appropriate vehicle.

  • Administration: The compound or vehicle is administered via the desired route (e.g., i.p., i.v., or oral gavage) at a specified volume.

3. Blood Pressure Measurement:

  • Method: Continuous blood pressure monitoring is achieved using radiotelemetry, which is considered the gold standard for conscious, freely moving animals. This method avoids the stress artifacts associated with restraint. Alternatively, the tail-cuff method can be used for repeated, non-invasive measurements.

  • Surgical Implantation (Telemetry):

    • Anesthetize the animal (e.g., with isoflurane).
    • Surgically implant the telemetry transmitter subcutaneously or in the peritoneal cavity.
    • Insert the pressure-sensing catheter into a major artery (e.g., carotid or femoral artery) and secure it.
    • Allow the animal to recover from surgery for at least 5-7 days before the experiment.

  • Data Acquisition:

    • Record baseline blood pressure for a sufficient period before compound administration.
    • Administer the test compound or vehicle.
    • Continuously record blood pressure and heart rate for a defined period post-administration to capture the onset, magnitude, and duration of the hypotensive effect.

4. Data Analysis:

  • Calculate the change in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from the baseline for each animal.

  • Compare the changes in blood pressure between the compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

  • A p-value of < 0.05 is typically considered statistically significant.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway for Vasodilation

SKA121_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_ion ↑ [Ca²⁺]i Ca_release->Ca_ion Ca_entry Ca²⁺ Entry Ca_entry->Ca_ion KCa31 KCa3.1 Channel Ca_ion->KCa31 K_efflux K⁺ Efflux KCa31->K_efflux SKA121 This compound SKA121->KCa31  Positive Modulator Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization_SMC Hyperpolarization Hyperpolarization->Hyperpolarization_SMC via Gap Junctions (EDHF) VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Hyperpolarization_SMC->VGCC  Inhibition Ca_influx_SMC ↓ Ca²⁺ Influx VGCC->Ca_influx_SMC Relaxation Vasodilation Ca_influx_SMC->Relaxation

Caption: KCa3.1 activation by this compound leads to vasodilation.

Experimental Workflow for In Vivo Hypotensive Studiesdot

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Hypertensive Mice) Acclimation Acclimation Period Animal_Model->Acclimation Telemetry_Surgery Telemetry Device Implantation (optional) Acclimation->Telemetry_Surgery Recovery Surgical Recovery Telemetry_Surgery->Recovery Baseline_BP Record Baseline Blood Pressure Recovery->Baseline_BP Drug_Admin Administer this compound or Vehicle Control Baseline_BP->Drug_Admin Post_Dose_BP Monitor Post-Dose Blood Pressure Drug_Admin->Post_Dose_BP Data_Processing Process Blood Pressure Data Post_Dose_BP->Data_Processing Stats Statistical Analysis Data_Processing->Stats Results Compare Treatment vs. Control Groups Stats->Results

References

SKA-121: A Comparative Guide to its Efficacy in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SKA-121 is a potent and selective positive modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. This channel plays a crucial role in regulating membrane potential and calcium signaling in various cell types, making it a compelling target for therapeutic intervention in a range of diseases, including cancer and fibrosis. This guide provides a comprehensive comparison of this compound's efficacy across different cellular contexts, supported by available experimental data.

Efficacy of this compound on KCa Ion Channels

The primary mechanism of action of this compound is the positive modulation of the KCa3.1 channel. Its selectivity has been evaluated against other members of the calcium-activated potassium channel family. The half-maximal effective concentrations (EC50) for this compound on different KCa channels are summarized below.

Ion ChannelCell Line (Expression System)EC50 (nM)
KCa3.1COS-7109
KCa2.1COS-78700
KCa2.2COS-76800
KCa2.3COS-74400

Data sourced from electrophysiological studies on transiently transfected COS-7 cells.

The data clearly demonstrates the high selectivity of this compound for the KCa3.1 channel, with significantly lower potency against KCa2.1, KCa2.2, and KCa2.3 channels.

Potential Efficacy in Cancer Cell Lines

While direct comparative studies of this compound's anti-proliferative or cytotoxic effects across a broad panel of cancer cell lines are not extensively available in the public domain, the known role of its target, KCa3.1, in cancer biology suggests its potential efficacy in specific cancer types.

KCa3.1 is known to be overexpressed in several cancers, including glioblastoma and hepatocellular carcinoma, where it is implicated in promoting cell proliferation and migration.[1] Therefore, as a potent KCa3.1 activator, this compound may influence the behavior of these cancer cells. Further research is required to determine the precise effects and establish quantitative measures of efficacy, such as IC50 values for cell viability or migration.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the efficacy of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the activity of ion channels, such as KCa3.1, in the cell membrane and to determine the effect of compounds like this compound.

Objective: To determine the EC50 of this compound on KCa channels.

Cell Preparation:

  • COS-7 cells are transiently transfected with plasmids encoding the specific KCa channel subunit (KCa3.1, KCa2.1, KCa2.2, or KCa2.3).

  • Cells are cultured for 24-48 hours post-transfection to allow for channel expression.

Electrophysiological Recording:

  • An individual transfected cell is identified for recording.

  • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane (giga-seal).

  • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Voltage steps or ramps are applied to elicit ion channel currents.

  • This compound is applied at various concentrations to the extracellular solution to determine its effect on channel activity.

  • The current potentiation is measured, and the data is fitted to a dose-response curve to calculate the EC50 value.

Cell Proliferation Assay (e.g., MTT or Resazurin Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the effect of this compound on the proliferation of various cell lines.

Procedure:

  • Cells of interest (e.g., glioblastoma, hepatocellular carcinoma, endothelial, fibroblast cell lines) are seeded in a 96-well plate at a predetermined density.

  • Cells are allowed to adhere and grow for 24 hours.

  • The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin is added to each well.

  • Living cells metabolize the reagent, resulting in a colorimetric or fluorescent change.

  • The absorbance or fluorescence is measured using a plate reader.

  • The results are expressed as a percentage of the vehicle-treated control, and IC50 values can be calculated if a dose-dependent inhibition is observed.

Cell Migration Assay (e.g., Transwell or Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of a compound on the migratory capacity of cells.

Objective: To determine the effect of this compound on the migration of various cell lines.

Transwell Assay Protocol:

  • A Transwell insert with a porous membrane is placed in a well of a culture plate.

  • The lower chamber is filled with a medium containing a chemoattractant.

  • Cells, pre-treated with this compound or a vehicle control, are seeded into the upper chamber.

  • The plate is incubated for a period that allows for cell migration through the membrane.

  • Non-migrated cells on the upper surface of the membrane are removed.

  • Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

Wound Healing (Scratch) Assay Protocol:

  • Cells are grown to a confluent monolayer in a culture dish.

  • A scratch is made through the monolayer with a sterile pipette tip to create a "wound".

  • The cells are washed to remove debris, and fresh medium containing this compound or a vehicle control is added.

  • The closure of the wound is monitored and imaged at different time points.

  • The rate of wound closure is quantified to assess cell migration.

Visualizations

Signaling Pathway of KCa3.1 Activation and Downstream Effects

KCa3_1_Signaling cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_cellular_effects Cellular Effects Ca_entry Ca²⁺ Influx KCa3_1 KCa3.1 Channel Ca_entry->KCa3_1 Activates K_efflux K⁺ Efflux KCa3_1->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization SKA121 This compound SKA121->KCa3_1 Positive Modulation GrowthFactors Growth Factors GrowthFactors->Ca_entry Ca_Signaling Enhanced Ca²⁺ Signaling Hyperpolarization->Ca_Signaling Drives Proliferation Cell Proliferation Ca_Signaling->Proliferation Migration Cell Migration Ca_Signaling->Migration Experimental_Workflow cluster_assays Efficacy Assays start Start cell_culture Select and Culture Target Cell Lines start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment proliferation_assay Proliferation Assay (e.g., MTT) treatment->proliferation_assay migration_assay Migration Assay (e.g., Transwell) treatment->migration_assay data_analysis Data Analysis (IC50/EC50 Calculation) proliferation_assay->data_analysis migration_assay->data_analysis results Comparative Efficacy Results data_analysis->results end End results->end

References

comparative analysis of SKA-121 and NS309

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of SKA-121 and NS309: Selective vs. Broad-Spectrum KCa Channel Activation

For researchers in pharmacology and drug development, the precise modulation of ion channels is a critical aspect of designing targeted therapies. Calcium-activated potassium (KCa) channels, which play pivotal roles in regulating neuronal excitability, vascular tone, and immune responses, are particularly important targets. This guide provides a detailed comparative analysis of two well-characterized KCa channel activators: this compound and NS309. While both compounds potentiate KCa channel activity, they exhibit distinct selectivity profiles, making them suitable for different research applications.

Introduction to this compound and NS309

This compound is a positive allosteric modulator highly selective for the intermediate-conductance KCa3.1 channel.[1][2] In contrast, NS309 is a broader-spectrum activator, potentiating both small-conductance (KCa2) and intermediate-conductance (KCa3.1) channels.[3][4] This fundamental difference in selectivity dictates their respective utility in experimental and potentially therapeutic contexts.

Quantitative Performance Analysis

The following tables summarize the key performance characteristics of this compound and NS309 based on available experimental data.

Table 1: Potency of this compound and NS309 on KCa Channels

CompoundTarget ChannelEC50
This compound KCa3.1109 nM[1]
KCa2.34.4 µM
NS309 KCa3.1 (IK)10-90 nM
KCa2 (SK)0.12-1.2 µM
hSK3150 nM

Table 2: Selectivity Profile

CompoundPrimary Target(s)Selectivity Notes
This compound KCa3.1~40-fold selective for KCa3.1 over KCa2.3. 200 to 400-fold selective over representative KV and NaV channels.
NS309 KCa2 and KCa3.1Non-selective activator of KCa2 and KCa3.1 channels. Displays no activity at BK channels. More potent on KCa3.1 than KCa2 channels.

Mechanism of Action and Signaling Pathways

Both this compound and NS309 act as positive allosteric modulators of KCa channels, meaning they increase the open probability of the channel in the presence of intracellular calcium. This leads to an efflux of potassium ions from the cell, causing membrane hyperpolarization.

cluster_0 Cell Membrane KCa_Channel KCa Channel (KCa3.1 or KCa2/3.1) Hyperpolarization Membrane Hyperpolarization KCa_Channel->Hyperpolarization K+ efflux CaM Calmodulin (CaM) CaM->KCa_Channel activates Intracellular_Ca Increased Intracellular Ca2+ Intracellular_Ca->CaM binds Modulator This compound or NS309 Modulator->KCa_Channel potentiates Cellular_Response Cellular Response (e.g., Vasodilation, Reduced Excitability) Hyperpolarization->Cellular_Response

Figure 1: General signaling pathway for KCa channel activation by this compound and NS309.

The primary distinction in their mechanism lies at the binding site. Structural studies have suggested that the selectivity of this compound for KCa3.1 is due to specific interactions with residues within the calmodulin-binding domain of the channel, such as R362, which are not conserved in KCa2 channels. NS309 binds in a different orientation within this pocket, allowing it to activate both channel subtypes.

Experimental Workflows and Protocols

To aid researchers in designing experiments to evaluate these compounds, we provide the following detailed protocols for key applications.

Electrophysiological Characterization of Channel Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound and NS309 on KCa channel currents.

Start Prepare Cells Expressing Target KCa Channel Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Baseline Record Baseline KCa Currents Patch->Baseline Apply_Compound Apply Test Compound (this compound or NS309) Baseline->Apply_Compound Record_Effect Record KCa Currents in the Presence of Compound Apply_Compound->Record_Effect Washout Washout Compound and Record Recovery Record_Effect->Washout Analyze Analyze Current Amplitude and Generate Dose-Response Curve Washout->Analyze

Figure 2: Workflow for electrophysiological analysis of KCa channel activators.

Experimental Protocol:

  • Cell Culture: Culture cells stably or transiently expressing the KCa channel of interest (e.g., HEK293 cells expressing human KCa3.1 or KCa2.3).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 300 nM) (pH 7.2 with KOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the membrane potential at -80 mV and apply voltage ramps or steps to elicit KCa currents.

    • Record baseline currents in the external solution.

    • Perfuse the cells with the external solution containing the desired concentration of this compound or NS309.

    • Record currents in the presence of the compound until a steady-state effect is observed.

    • To determine the EC50, apply a range of concentrations and measure the potentiation of the current at each concentration.

    • Wash out the compound with the external solution to assess the reversibility of the effect.

  • Data Analysis: Measure the peak or steady-state current amplitude at a specific voltage. Normalize the compound-induced current to the baseline current and plot the concentration-response data to calculate the EC50 value.

In Vitro Vasodilation Assay

This protocol outlines a method to assess the vasodilatory effects of this compound and NS309 on isolated arterial rings.

Experimental Protocol:

  • Tissue Preparation: Isolate arterial segments (e.g., coronary or mesenteric arteries) from a suitable animal model and cut them into 2-3 mm rings. Mount the rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Contraction: Pre-constrict the arterial rings with a vasoconstrictor such as phenylephrine or serotonin to induce a stable submaximal contraction.

  • Compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound or NS309 to the organ bath.

  • Measurement: Record the changes in isometric tension. Vasodilation is measured as the percentage relaxation of the pre-induced contraction.

  • Data Analysis: Plot the concentration-response curve for the relaxation induced by each compound and calculate the EC50 for vasodilation.

In Vivo Neuroprotection Assay (Traumatic Brain Injury Model)

This protocol is based on studies evaluating the neuroprotective effects of NS309 in a rodent model of traumatic brain injury (TBI).

Experimental Protocol:

  • Animal Model: Use a controlled cortical impact (CCI) model of TBI in rodents.

  • Compound Administration: Administer NS309 (e.g., 2 mg/kg) via intraperitoneal injection at a defined time point relative to the injury (e.g., 30 minutes before or up to 4 hours after). The vehicle control would be a saline solution with a small percentage of DMSO.

  • Behavioral Assessment: At various time points post-injury, assess neurological function using tests such as the beam balance and prehensile traction tests.

  • Histological Analysis: At the end of the study, perfuse the animals and collect the brain tissue. Perform histological staining (e.g., TUNEL staining for apoptosis) to quantify the extent of neuronal damage and cell death in the injured brain region.

  • Data Analysis: Compare the neurological scores and the extent of neuronal damage between the vehicle-treated and NS309-treated groups.

Summary and Conclusion

This compound and NS309 are both valuable pharmacological tools for studying the function of KCa channels. The choice between them should be guided by the specific research question.

  • This compound is the compound of choice for studies specifically investigating the role of the KCa3.1 channel in isolation. Its high selectivity makes it ideal for dissecting the physiological and pathophysiological functions of this particular channel without the confounding effects of KCa2 activation.

  • NS309 is a potent activator of both KCa2 and KCa3.1 channels and is therefore useful for studying processes where both channel subtypes are thought to be involved, such as in certain types of neuroprotection and vasodilation.

By understanding the distinct pharmacological profiles of these two compounds and employing the appropriate experimental protocols, researchers can effectively probe the intricate roles of KCa channels in health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for SKA-121: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of SKA-121, a positive allosteric modulator of KCa3.1 channels. The following procedures are based on general principles of laboratory chemical waste management and should be supplemented by a thorough review of your institution's specific safety protocols and compliance with local, state, and federal regulations.

Quantitative Data for this compound

For quick reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 198.23 g/mol [1]
Molecular Formula C₁₂H₁₀N₂O[1]
Purity ≥98%[1]
CAS Number 1820708-73-3
EC₅₀ for KCa3.1 109 nM
EC₅₀ for KCa2.3 4.4 µM
Solubility in DMSO Up to 100 mM
Solubility in Ethanol Up to 50 mM
Storage Temperature -20°C

Step-by-Step Disposal Protocol for this compound

As no specific disposal instructions from the manufacturer were found in the provided search results, the following protocol is based on standard practices for the disposal of solid and dissolved chemical waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation:

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous chemical waste container. Do not mix with other incompatible waste streams.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO or ethanol) must be collected in a separate, labeled liquid hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should be disposed of as solid chemical waste.

3. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (5-Methylnaphth[2,1-d]oxazol-2-amine)," the concentration (if in solution), and the primary solvent (e.g., DMSO, ethanol).

4. Decontamination of Glassware and Surfaces:

  • Glassware that has been in contact with this compound should be decontaminated before washing.

  • Rinse the glassware with a suitable solvent in which this compound is soluble, such as ethanol or DMSO. Collect this rinse as hazardous liquid waste.

  • After the initial solvent rinse, wash the glassware with soap and water.

  • Decontaminate work surfaces with an appropriate cleaning agent.

5. Waste Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep containers tightly sealed to prevent leakage or evaporation.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all institutional and regulatory procedures for waste pickup and disposal.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

SKA121_Disposal_Workflow cluster_start Start: Handling this compound cluster_waste_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_contaminated Contaminated Materials Stream cluster_final Final Disposal start This compound Material waste_type Is the waste solid, liquid, or contaminated material? start->waste_type solid_waste Collect in Labeled Solid Chemical Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Chemical Waste Container waste_type->liquid_waste Liquid contaminated_material Dispose as Solid Chemical Waste waste_type->contaminated_material Contaminated Material storage Store Waste in Designated Area solid_waste->storage liquid_waste->storage contaminated_material->storage disposal Arrange for EHS Pickup storage->disposal

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. Always consult your institution's specific waste disposal procedures and adhere to all applicable local, state, and federal regulations.

References

Personal protective equipment for handling SKA-121

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, use, and disposal of SKA-121. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.

This compound, with the chemical name 5-Methylnaphth[2,1-d]oxazol-2-amine, is a selective positive allosteric modulator of the KCa3.1 potassium channel.[1] It is intended for research use only and should not be used in humans.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₁₂H₁₀N₂OR&D Systems
Molecular Weight 198.23 g/mol R&D Systems
Purity ≥98% (HPLC)Tocris Bioscience
Solubility Soluble to 100 mM in DMSOSoluble to 50 mM in ethanolR&D Systems
Storage Temperature -20°CR&D Systems
CAS Number 1820708-73-3R&D Systems

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on general best practices for handling potent, small-molecule research compounds.

PPE CategoryMinimum Requirement
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended when handling stock solutions.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A standard laboratory coat.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling large quantities.

Operational Plans: Handling and Storage

Handling:

  • Ventilation: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when working with the solid compound or preparing stock solutions.

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with eyes, skin, and clothing.

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.

  • Solution Preparation: Prepare solutions in a fume hood. Given its solubility, this compound is often dissolved in DMSO or ethanol.[3]

  • Hygiene: Wash hands thoroughly after handling.

Storage:

  • Store this compound at -20°C in a tightly sealed container.[3]

  • Keep in a dry and well-ventilated place.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.

  • Waste Categorization: Classify waste containing this compound as chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Solvent Waste: Waste solutions of this compound in solvents like DMSO should be collected in a designated solvent waste container.

  • Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves) should be placed in a sealed bag and disposed of as solid chemical waste.

  • Disposal Vendor: Utilize a licensed chemical waste disposal company for final disposal.

Experimental Protocols

The following are examples of experimental methodologies involving this compound, based on available literature.

In Vitro Electrophysiology:

  • Objective: To determine the effect of this compound on KCa channel activity.

  • Methodology:

    • Utilize whole-cell patch-clamp electrophysiology on cells expressing the target ion channel (e.g., KCa3.1).

    • Prepare an internal solution containing a known concentration of free Ca²⁺ (e.g., 250 nM).

    • Apply this compound at various concentrations to the cells to generate a seven-point concentration-response curve.

    • Measure the potentiation of calcium-evoked KCa currents.

In Vivo Murine Studies:

  • Objective: To assess the effect of this compound on blood pressure in mice.

  • Methodology:

    • Use twelve-week-old male C57Bl/6J mice.

    • For intravenous (i.v.) administration, dissolve this compound at 5 mg/mL in a vehicle solution of 10% CremophorEL and 90% phosphate-buffered saline.

    • Inject the solution into the tail vein at a dose of 10 mg/kg.

    • For intraperitoneal (i.p.) administration, a vehicle of peanut oil/DMSO (9:1 v/v) can be used.

    • Monitor mean arterial blood pressure using telemetry.

    • Collect blood samples at various time points via the saphenous vein or through terminal cardiac puncture under anesthesia.

Workflow and Pathway Diagrams

SKA121_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Fume Hood A->B C Weigh Solid this compound B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Perform In Vitro or In Vivo Experiment D->E F Record Observations and Data E->F G Segregate Waste (Liquid & Solid) F->G H Label Waste Containers G->H I Store Waste for Pickup H->I J Decontaminate Work Area I->J K Remove PPE J->K L Wash Hands Thoroughly K->L

Caption: Standard laboratory workflow for handling this compound.

SKA121_Signaling_Pathway SKA121 This compound KCa31 KCa3.1 Channel SKA121->KCa31 Positive Allosteric Modulation K_efflux K⁺ Efflux KCa31->K_efflux CaM Calmodulin (CaM) CaM->KCa31 Activates Ca2 Intracellular Ca²⁺ Ca2->CaM Binds to Hyperpolarization Cell Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: Proposed mechanism of action for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.